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  • Product: Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-
  • CAS: 646450-29-5

Core Science & Biosynthesis

Foundational

A Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Tosylphenanthrene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 9-tosylphenanthrene. In the absence of a publicly available, fully assigned experimental spectrum, this guide synthesizes data from analogous compounds and foundational NMR principles to predict and interpret the spectral characteristics of this molecule. We will explore the expected chemical shifts, coupling constants, and the influence of the tosyl substituent on the phenanthrene ring system. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality NMR data for 9-tosylphenanthrene, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with or may encounter this and similar molecular scaffolds.

Introduction: The Structural Significance of 9-Tosylphenanthrene

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of many biologically active molecules and functional materials. The introduction of a tosyl (p-toluenesulfonyl) group at the 9-position of the phenanthrene nucleus, to form 9-tosylphenanthrene, significantly alters the electronic and steric properties of the parent molecule. The electron-withdrawing nature of the sulfonyl group and the steric bulk of the tosyl moiety can influence the reactivity, conformation, and photophysical properties of the phenanthrene system.

NMR spectroscopy is an indispensable tool for the structural elucidation of such complex organic molecules.[1] A thorough understanding of the ¹H and ¹³C NMR spectra of 9-tosylphenanthrene is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 9-tosylphenanthrene is expected to be complex, with signals corresponding to the protons of the phenanthrene core and the tosyl group. The aromatic region, typically between 7.0 and 9.0 ppm, will contain the signals for the nine protons of the phenanthrene ring system.[2] The tosyl group will contribute signals for the four aromatic protons of its p-tolyl substituent and a singlet for the methyl protons.

The Phenanthrene Ring Protons

The chemical shifts of the phenanthrene protons are influenced by the anisotropic effects of the fused aromatic rings and the electronic effect of the tosyl substituent.[3] Protons in sterically hindered positions, such as H-1 and H-8, are expected to be shifted downfield. The electron-withdrawing sulfonyl group will deshield the protons in its vicinity, particularly H-8 and H-10.

Based on data for substituted phenanthrenes and general principles of aromatic proton chemical shifts, the following is a predicted assignment for the phenanthrene protons of 9-tosylphenanthrene:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4, H-58.80 - 8.70dJ ≈ 8.0
H-1, H-88.60 - 8.50dJ ≈ 8.0
H-108.20 - 8.10s-
H-3, H-67.80 - 7.70tJ ≈ 7.5
H-2, H-77.70 - 7.60tJ ≈ 7.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

The Tosyl Group Protons

The protons of the p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.[4] The methyl group will give rise to a singlet further upfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2', H-6' (ortho to SO₂)7.80 - 7.70d
H-3', H-5' (meta to SO₂)7.40 - 7.30d
Methyl Protons2.40 - 2.30s

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 9-tosylphenanthrene will provide valuable information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm.[5] The presence of the electron-withdrawing sulfonyl group will cause a downfield shift for the carbon atom to which it is attached (C-9) and will also influence the chemical shifts of other carbons in the phenanthrene ring.

The Phenanthrene Ring Carbons

Due to the lack of symmetry, all 14 carbon atoms of the phenanthrene core are expected to be non-equivalent, leading to 14 distinct signals in the ¹³C NMR spectrum. The quaternary carbons (C-4a, C-4b, C-8a, C-10a, and C-9) will generally show weaker signals compared to the protonated carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-9140.0 - 138.0
C-10135.0 - 133.0
Quaternary Carbons (C-4a, C-4b, C-8a, C-10a)132.0 - 128.0
CH Carbons130.0 - 123.0
The Tosyl Group Carbons

The tosyl group will contribute four signals for the carbons of the p-tolyl ring and one for the methyl carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (ipso-carbon)145.0 - 143.0
C-4' (para-carbon)142.0 - 140.0
C-2', C-6' (ortho-carbons)130.0 - 128.0
C-3', C-5' (meta-carbons)128.0 - 126.0
Methyl Carbon22.0 - 21.0

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 9-tosylphenanthrene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.

Sample Preparation
  • Compound Purity: Ensure the 9-tosylphenanthrene sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of 9-tosylphenanthrene in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[6]

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of NMR data for 9-tosylphenanthrene.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation P1 High Purity Sample P2 Solvent Selection (e.g., CDCl3) P1->P2 P3 Dissolution & Concentration P2->P3 P4 Add TMS Standard P3->P4 A1 1H NMR Experiment P4->A1 A2 13C NMR Experiment P4->A2 D1 Fourier Transform A1->D1 A2->D1 A3 2D NMR (COSY, HSQC) (Optional) A3->D1 D2 Phasing & Baseline Correction D1->D2 D3 Referencing to TMS D2->D3 D4 Peak Picking & Integration D3->D4 S1 Assign Chemical Shifts D4->S1 S2 Analyze Coupling Constants S1->S2 S3 Correlate 1H and 13C Data S2->S3 S4 Final Structure Confirmation S3->S4

Caption: Workflow for NMR data acquisition and analysis of 9-tosylphenanthrene.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for 9-tosylphenanthrene. By leveraging data from related structures and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and coupling patterns for this molecule. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible NMR data. This guide is intended to be a valuable asset for researchers, enabling the confident identification and characterization of 9-tosylphenanthrene and facilitating further investigations into its chemical and physical properties.

References

  • High-resolution nuclear magnetic resonance spectra of phenanthrenes–IV Phenyl derivatives of phenanthrene. (1970). R Discovery.
  • Donor-Acceptor Substituted Benzo-, Naphtho- and Phenanthro-Fused Norbornadienes. (2020). [Source not available].
  • Synthesis of phenanthrene derivatives 7. [a] ¹H NMR analysis reveals... (n.d.).
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Table 3 from Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). Semantic Scholar.
  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher.
  • Phenanthrene Spectra. (n.d.). [Source not available].
  • ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0244812). (n.d.). NP-MRD.
  • Metal-free naphthannulations of yne-allenone esters for accessing polycyclic aromatic hydrocarbons - Supporting Inform
  • NMR Spectroscopy. (n.d.). Career Endeavour.
  • ¹³C-NMR. (n.d.). [Source not available].
  • Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. (n.d.). PMC.
  • ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0192875). (n.d.). NP-MRD.
  • 9.7: ¹³C-NMR Spectroscopy. (2020). Chemistry LibreTexts.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

Sources

Exploratory

Electronic and Steric Properties of the 9-Position of Phenanthrene: A Comprehensive Guide

Introduction to the Phenanthrene Nucleus Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in an angular (non-linear) arrangement. This angular fusion grants phenanthrene a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Phenanthrene Nucleus

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in an angular (non-linear) arrangement. This angular fusion grants phenanthrene a higher resonance energy (~92 kcal/mol) compared to its linear isomer, anthracene (~84 kcal/mol)[1]. The defining structural feature of phenanthrene is the K-region —the 9,10-bond—which exhibits a pronounced double-bond character. Crystallographic and computational studies reveal that the C9–C10 bond length is approximately 1.396 Å, which is significantly shorter than typical aromatic C–C bonds (~1.408 Å) and closer to that of an isolated alkene[2]. This unique structural anomaly dictates the distinct electronic and steric behaviors of the 9-position, making it a focal point for chemical functionalization and drug design.

Electronic Landscape and Regioselectivity

The heightened reactivity of the 9-position in phenanthrene is a direct consequence of its electronic structure. The 9-position is the primary locus for Electrophilic Aromatic Substitution (EAS).

Mechanistic Causality: EAS proceeds via the formation of a cationic intermediate known as a Wheland (or sigma) complex. When an electrophile attacks the 9-position, the resulting carbocation localizes the positive charge while preserving two intact benzene rings (aromatic sextets) at the lateral positions[3]. This maximizes resonance stabilization. The thermodynamic cost of forming this intermediate is a loss of only ~20 kcal/mol of resonance energy[3]. In contrast, electrophilic attack at the 1-, 2-, or 3-positions disrupts the aromaticity of multiple rings, resulting in an intermediate with only one intact aromatic sextet and a much higher energetic penalty.

Furthermore, due to the high double-bond character of the 9,10-bond, addition reactions (e.g., forming 9,10-dibromo-9,10-dihydrophenanthrene) actively compete with substitution. However, substitution is ultimately favored thermodynamically because the subsequent elimination of a proton restores the fully aromatic 14- π electron system.

EAS_Mechanism Phen Phenanthrene (92 kcal/mol RE) Wheland9 C-9 Wheland Complex (2 Intact Benzene Rings) Phen->Wheland9 Attack at C-9 (Low RE Loss) WhelandOther C-1/C-2 Wheland Complex (1 Intact Benzene Ring) Phen->WhelandOther Attack at C-1/C-2 (High RE Loss) E_plus Electrophile (E+) E_plus->Wheland9 E_plus->WhelandOther Prod9 9-Substituted Phenanthrene (Favored) Wheland9->Prod9 -H+ (Restores Aromaticity) ProdOther Minor Isomers (Disfavored) WhelandOther->ProdOther -H+

Fig 1: Regioselectivity of electrophilic aromatic substitution at the phenanthrene 9-position.

Steric Properties and "Bay Region" Proximity Effects

While the 9-position is electronically primed for functionalization, it is highly sensitive to steric hindrance. The 9-position is situated adjacent to the 8-position and in close proximity to the sterically congested "bay region" (C4–C5) of the phenanthrene core.

Conformational Dynamics: Introducing bulky substituents at the 9-position forces the phenanthrene core to relieve steric strain by twisting out of its planar conformation[4]. In saturated derivatives, such as 9,10-dihydrophenanthrenes, steric repulsion between bulky groups at the 9- and 10-positions can drastically elongate the C9–C10 single bond from a standard 1.54 Å to extreme lengths of 1.64 Å – 1.70 Å[5].

Pharmacological Impact: In drug development and toxicology, steric hindrance at the 9-position profoundly impacts pharmacokinetics and metabolic bioactivation. For instance, substituting an alkyl group at the 9-position creates an additional "bay region-like" structural motif[6]. This steric bulk physically hampers the binding of the aromatic ring to the active site of Cytochrome P450 (CYP450) enzymes. Consequently, oxidative metabolism shifts away from the aromatic ring toward the alkyl side chain, which directly alters the mutagenic and carcinogenic profile of the PAH derivative[6].

Quantitative Data Summary

The table below summarizes the critical electronic and structural parameters that govern the behavior of the 9-position.

PropertyPhenanthreneAnthracene (Linear Isomer)
Resonance Energy (RE) 92 kcal/mol84 kcal/mol
C9–C10 Bond Length ~1.396 Å~1.40 - 1.43 Å (C9-C11)
Aromatic Sextets in C-9 Wheland Complex 22
RE Loss upon C-9 Addition ~20 kcal/mol~12 kcal/mol
Preferred Reaction Pathway Substitution (EAS)Addition (Diels-Alder)

Experimental Protocol: Synthesis of 9-Bromophenanthrene

The bromination of phenanthrene is a foundational workflow for accessing 9-substituted derivatives. This protocol is designed as a self-validating system; the evolution of HBr gas serves as a physical indicator of the shift from the kinetically favored addition intermediate to the thermodynamically stable substitution product.

Materials:

  • Phenanthrene (1 eq)

  • Bromine (Br₂, 1.01 eq)

  • Dry Carbon Tetrachloride (CCl₄)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (vented to a scrubber), dissolve phenanthrene in dry CCl₄. Causality: CCl₄ is chosen because it is non-polar, inert to electrophilic bromination, and its boiling point allows for a gentle reflux that drives the reaction.

  • Bromination: Heat the mixture to a gentle reflux. Add Br₂ dropwise over a period of 3 hours. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes polybromination[7].

  • Dehydrobromination (Validation Step): Continue stirring at reflux for an additional 2 hours. During this phase, the initially formed 9,10-dibromo-9,10-dihydrophenanthrene intermediate undergoes elimination. The cessation of copious HBr gas evolution indicates the completion of rearomatization to 9-bromophenanthrene[7].

  • Solvent Removal: Transfer the mixture to a Claisen flask and distill off the CCl₄ under reduced pressure (10–30 mm Hg).

  • Purification: Subject the crude residue to high-vacuum distillation. Collect the fraction boiling at 177–190°C at 2 mm Hg[7].

  • Crystallization: Recrystallize the distilled product from hot ethanol to yield pure 9-bromophenanthrene, removing trace amounts of 2- and 3-bromo isomers.

Workflow Step1 1. Dissolution Phenanthrene in dry CCl4 Step2 2. Bromination Dropwise Br2 over 3h (Reflux) Step1->Step2 Step3 3. Dehydrobromination Stir 2h for HBr evolution Step2->Step3 Step4 4. Solvent Removal Distillation at 10-30 mm Hg Step3->Step4 Step5 5. Distillation High vacuum (177-190°C/2mm) Step4->Step5 Step6 6. Recrystallization Purify from hot ethanol Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 9-bromophenanthrene.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Electrophilic Substitution of Phenanthrene

Introduction: The Unique Reactivity of Phenanthrene Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a fundamental structural motif in numerous natural products, pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of Phenanthrene

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a fundamental structural motif in numerous natural products, pharmaceuticals, and advanced materials. Unlike its linear isomer, anthracene, phenanthrene's "bay" region imparts a non-linear, more stable structure with a higher resonance energy. While possessing the characteristic aromaticity of benzene, phenanthrene is significantly more reactive towards electrophilic attack.[1] This enhanced reactivity, a consequence of the lower energy cost to disrupt its aromatic system during the formation of the reaction intermediate, makes it a versatile platform for chemical functionalization.[1][2]

This guide provides an in-depth exploration of the principles and practices governing electrophilic aromatic substitution (EAS) on the phenanthrene nucleus. We will move beyond simple procedural lists to explain the causality behind experimental design, enabling researchers to rationally control reaction outcomes, particularly regioselectivity. The protocols described herein are grounded in established, reliable procedures to ensure reproducibility and safety.

Pillar 1: Mechanism and Regioselectivity—The "Why" of the Reaction

The cornerstone of understanding phenanthrene's chemistry is grasping the mechanism of electrophilic aromatic substitution and the factors that direct incoming electrophiles to specific positions. The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex.[3][4]

  • Attack: The π-electron system of the phenanthrene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromatic system.[3]

  • Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system.[4]

Phenanthrene has five distinct positions for substitution (1, 2, 3, 4, and 9). The 9- and 10-positions (chemically equivalent) are the most reactive.[5] This is because attack at the 9-position allows the positive charge in the Wheland intermediate to be delocalized over two benzene rings without disrupting the aromatic sextet of the third ring, leading to a more stable intermediate compared to attack at other positions.[5]

G cluster_mechanism General Mechanism: Electrophilic Attack at C9 cluster_stability Rationale for C9 Selectivity Phenanthrene Phenanthrene Intermediate Wheland Intermediate (Resonance Stabilized) Phenanthrene->Intermediate Attack (Slow Step) Electrophile Electrophile (E⁺) Product 9-Substituted Phenanthrene Intermediate->Product Deprotonation (Fast Step) HB HB⁺ Base Base (B:) Attack9 Attack at C9 Stable Highly Stabilized Intermediate (Charge delocalized across two rings) Attack9->Stable AttackOther Attack at other positions (e.g., C1, C2, C3, C4) LessStable Less Stable Intermediate (Disruption of more aromatic character) AttackOther->LessStable

Caption: Mechanism of electrophilic attack on phenanthrene at the C9 position.

While the 9-position is the site of kinetic control (the product that forms fastest), it is not always the most thermodynamically stable product. In reactions that are reversible, such as Friedel-Crafts acylation, the initial 9-substituted product can rearrange to the more stable 2- or 3-isomers under conditions that favor thermodynamic equilibrium.[6] This kinetic versus thermodynamic interplay is a powerful tool for synthetic chemists.

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key electrophilic substitution reactions on phenanthrene.

Protocol 1: Bromination (Kinetic Control) – Synthesis of 9-Bromophenanthrene

This protocol details the direct bromination of phenanthrene, which reliably yields the kinetically favored 9-bromo isomer. The procedure is an adaptation of a robust method from Organic Syntheses.[7]

Causality: The reaction is performed in a non-polar solvent (carbon tetrachloride) at reflux. These conditions favor the irreversible formation of the kinetically preferred product, as the rearrangement to other isomers is not facilitated.[5]

Caption: Experimental workflow for the synthesis of 9-bromophenanthrene.

Materials & Equipment:

  • Phenanthrene (pure, m.p. 98-99°C)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), dry

  • Ethanol (for recrystallization)

  • 5-L three-necked round-bottom flask

  • Dropping funnel, reflux condenser, mechanical stirrer

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Setup: In a 5-L three-necked flask, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride. Equip the flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.[7]

  • Bromine Addition: Heat the mixture to a gentle reflux with stirring. From the dropping funnel, add a solution of 900 g (5.64 moles) of bromine in CCl4 over approximately 3 hours. The addition should be controlled to maintain a steady reflux. Hydrogen bromide gas will be evolved; ensure proper scrubbing or ventilation in a fume hood.[7]

  • Reaction Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure the reaction goes to completion and to drive off most of the remaining HBr.[7]

  • Solvent Removal: Allow the reaction mixture to cool slightly. Transfer it to a large flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10–30 mm).[7]

  • Purification (Vacuum Distillation): The residue is the impure 9-bromophenanthrene. Distill this under high vacuum, collecting the fraction that boils at 177–190°C / 2 mm Hg.[7] Note: It is crucial to protect the vacuum pump from HBr using a trap (e.g., a potassium hydroxide tower).[7]

  • Purification (Recrystallization): The distilled product can be further purified by recrystallization from ethanol to yield nearly white crystals of 9-bromophenanthrene.

Protocol 2: Friedel-Crafts Acylation (Kinetic vs. Thermodynamic Control)

The Friedel-Crafts acylation of phenanthrene is a classic example of how reaction conditions dictate regioselectivity. The choice of solvent dramatically influences the product distribution.[8][9]

Causality:

  • Kinetic Control: In non-polar or moderately polar solvents like dichloromethane or ethylene dichloride, the reaction is essentially irreversible. The major product is the one that forms fastest: 9-acetylphenanthrene.[6][9]

  • Thermodynamic Control: In polar solvents like nitrobenzene or nitromethane, the acylation reaction becomes reversible. The initially formed 9-isomer can undergo de-acylation and re-acylation, eventually leading to an equilibrium mixture that favors the more thermodynamically stable 3- and 2-acetylphenanthrene isomers.[6][8]

Table 1: Product Distribution in Friedel-Crafts Acetylation vs. Solvent

Solvent 9-isomer Yield (%) 3-isomer Yield (%) 2-isomer Yield (%) 1-isomer Yield (%) 4-isomer Yield (%) Control Type
Ethylene Dichloride 54 13 4 2 3 Kinetic[9]
Chloroform 37 13 5 18 0.5 Mixed[6]
Carbon Disulfide 39-50 ~30 ~10 ~10 ~8 Mixed/Thermo[6][9]
Nitrobenzene 2 65 27 3 3 Thermodynamic[9]

| Nitromethane | 2 | 64 | 26 | 5 | 3 | Thermodynamic[9] |

A) General Procedure for Kinetic Acetylation (9-Acetylphenanthrene)

Materials & Equipment:

  • Phenanthrene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane (CH₂Cl₂) or ethylene dichloride

  • Ice, concentrated HCl

  • Flame-dried round-bottom flask, magnetic stirrer, drying tube

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous dichloromethane.[8]

  • Reagent Addition: To the stirred suspension, add a solution of phenanthrene (1 equivalent) in dichloromethane. Cool the mixture in an ice bath to 0-5 °C.[10]

  • Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C. After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).[8][11]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and finally dry over anhydrous magnesium sulfate.[11]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 9-acetylphenanthrene.

B) Achieving Thermodynamic Products (2- and 3-Acetylphenanthrene)

To favor the thermodynamic products, follow the same general procedure but substitute nitrobenzene as the solvent and consider increasing the reaction time or temperature to allow the mixture to reach equilibrium.[9] The work-up and purification will be similar, but the separation of the 2- and 3-isomers will likely require careful column chromatography.

Protocol 3: Sulfonation (Thermodynamic Control) – Synthesis of Phenanthrenesulfonic Acids

Sulfonation is a reversible electrophilic substitution. At elevated temperatures, the reaction favors the formation of the thermodynamically more stable 2- and 3-phenanthrenesulfonic acids.[12][13] This protocol is based on the Organic Syntheses procedure.[12]

Causality: The reaction is run at 120-125°C. This elevated temperature provides the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium, which favors the 2- and 3-isomers over the kinetically formed products.[12]

Materials & Equipment:

  • Phenanthrene (pure)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • 2-L three-necked round-bottom flask with thermometer, dropping funnel, and mechanical stirrer

  • Oil bath

Procedure:

  • Setup: In the 2-L flask, melt 500 g (2.8 moles) of phenanthrene. Place the flask in an oil bath preheated to 110°C.[12]

  • Acid Addition: Begin mechanical stirring and add 327 cc (600 g, 5.8 moles) of concentrated sulfuric acid from the dropping funnel. Add the acid at a rate that keeps the internal temperature from exceeding 120°C. The reaction is exothermic.[12]

  • Reaction: Stir the mixture and maintain the internal temperature at 120–125°C for 3.5 hours.[12]

  • Quenching and Precipitation: While still hot, carefully pour the viscous solution into 4 L of water. Then, add a solution of 400 g of sodium hydroxide in 600-800 cc of water.[12]

  • Isolation: Cool the mixture thoroughly in an ice bath. The sodium salts of the phenanthrenesulfonic acids will precipitate. Collect the precipitate by filtration on a large funnel. Wash the solid with 1 L of a half-saturated sodium chloride solution.[12]

  • Separation: The collected solid is a mixture of primarily the sodium 2- and 3-sulfonates. These isomers can be separated based on the differential solubility of their barium or potassium salts, as detailed in the original Organic Syntheses procedure.[12]

Pillar 3: Safety, Handling, and Validation

Trustworthiness through Safety: A protocol's reliability is contingent on its safe execution. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[14]

  • Phenanthrene: Is a skin and respiratory irritant. Avoid inhalation of dust and skin contact.[13]

  • Bromine: Is highly toxic, corrosive, and volatile. Handle only in a fume hood with extreme care. Have a sodium thiosulfate solution ready for quenching spills.

  • Strong Acids (H₂SO₄, HNO₃): Are severely corrosive. Always add acid to water, never the other way around. Work involving nitrating mixture (H₂SO₄/HNO₃) is particularly hazardous due to its high reactivity and exothermicity.[15]

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. It is corrosive and moisture-sensitive. Weigh and handle quickly in a dry environment.[11]

  • Solvents (CCl₄, CH₂Cl₂, Nitrobenzene): Carbon tetrachloride is a known carcinogen and is toxic. Dichloromethane is a suspected carcinogen. Nitrobenzene is highly toxic. Use appropriate engineering controls and minimize exposure.[16]

Self-Validating Systems: The protocols are designed to be self-validating through clear endpoints and characterization.

  • Reaction Monitoring: Use TLC to monitor the consumption of starting material and the formation of products.

  • Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry. Compare results to literature values.

References

  • Fieser, L. F. (1943). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses, Coll. Vol. 2, p.482.

  • BenchChem. (2025). Application Notes and Protocols for the Electrophilic Nitration of Phenanthrenequinone.

  • Bachmann, W. E., & Boatner, C. H. (1943). Phenanthrene, 9-bromo-. Organic Syntheses, Coll. Vol. 2, p.212.

  • BenchChem. (2025). Application Notes and Protocols: Direct Nitration of 9,10-Phenanthrenequinone.

  • BenchChem. (2025). The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity.

  • BenchChem. (2025). Friedel-Crafts acetylation versus benzoylation of phenanthrene: a comparative study.

  • BenchChem. (2025). Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties.

  • Scribd. Structure and Uses of Phenanthrene.

  • ResearchGate. (1998). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes.

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Phenanthrene.

  • Gore, P. H., & Thadani, C. K. (1969). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2502.

  • ResearchGate. (2001). A Simple Synthesis of Phenanthrene.

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of Phenanthrenequinone Nitration.

  • Rieche, A., Gross, H., & Höft, E. (1967). phenanthrene-9-aldehyde. Organic Syntheses, Coll. Vol. 5, p.49.

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). Phenanthrene, 9,10-dimethoxy-. Organic Syntheses, 80, 227.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons.

  • R Discovery. The addition of bromine to phenanthrene in methanol as a solvent.

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.

  • Google Patents. (1997). US5596128A - Sulfonating agent and sulfonation process.

  • ResearchGate. The addition of bromine to phenanthrene in methanol as a solvent.

  • ChemEurope.com. Vilsmeier-Haack reaction.

  • Organic Syntheses. (2020). Catalytic Vilsmeier-Haack-Type Formylation of Indoles.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

  • University of Minnesota Duluth. Nitration of Substituted Aromatic Rings and Rate Analysis.

  • International Letters of Chemistry, Physics and Astronomy. (2014). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.

  • Cornell University Environmental Health and Safety. (2022). 9.4 Guidelines for Working with Particularly Hazardous Substances.

  • University of California, Riverside Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism.

  • University of California, Los Angeles. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals.

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Application

A Robust, Validated HPLC Method for Purity Analysis of 9-Tosylphenanthrene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 9-tosylphenanthrene. As a key intermediate in various organic syntheses, ensuring the purity of this compound is critical for the integrity of subsequent reaction steps and the quality of final products.[1] This guide provides a detailed protocol grounded in scientific rationale, covering method development, system suitability, and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[2] The method utilizes reversed-phase chromatography with gradient elution and UV detection, demonstrating high specificity, accuracy, and precision for its intended purpose.

Introduction: The Imperative for Purity

9-Tosylphenanthrene serves as a valuable precursor and intermediate in the synthesis of complex organic molecules. The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the molecule highly reactive in nucleophilic substitution reactions.[3] However, the synthesis of tosylates can be accompanied by the formation of process-related impurities, such as unreacted starting materials or by-products from side reactions.[4] Furthermore, the compound itself may be susceptible to degradation.

The presence of such impurities can have a profound impact on downstream applications, leading to reduced reaction yields, formation of undesired side products, and complications in purification. In the context of drug development, failure to control impurity levels can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for accurately quantifying the purity of 9-tosylphenanthrene and ensuring lot-to-lot consistency. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy for separating the target compound from potential impurities.[1]

Methodological Rationale: A Scientist's Perspective

The development of a successful HPLC method is not arbitrary; it is a systematic process where each parameter is chosen to complement the physicochemical properties of the analyte. The following section explains the causality behind the experimental choices for this method.

  • Chromatographic Mode: Reversed-Phase HPLC 9-Tosylphenanthrene is a non-polar, hydrophobic molecule due to its large polycyclic aromatic hydrocarbon (phenanthrene) and tosyl moieties. Reversed-Phase (RP-HPLC) is the ideal chromatographic mode for such compounds.[5][6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The hydrophobic analyte partitions between the two phases, with retention being modulated by the proportion of organic solvent in the mobile phase.

  • Stationary Phase: C18 - The Versatile Workhorse A C18 (octadecylsilane) column is the most common and versatile stationary phase in RP-HPLC and serves as the primary recommendation for this analysis.[7][8] Its long alkyl chains provide strong hydrophobic interactions with the 9-tosylphenanthrene molecule, ensuring adequate retention and separation from more polar impurities. For potentially challenging separations involving structurally similar aromatic impurities, a Phenyl-Hexyl phase could be explored as an alternative to leverage different selectivity through π-π interactions.[9]

  • Mobile Phase: Acetonitrile, Water, and Formic Acid The mobile phase consists of water and an organic modifier. Acetonitrile is chosen over methanol as the organic modifier primarily due to its stronger elution strength in RP-HPLC and lower viscosity, which results in lower backpressure and better column efficiency.[10] A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is employed. This approach ensures that polar impurities are eluted early in the run, while the main analyte and any non-polar impurities are eluted effectively with sharp peaks, optimizing both resolution and analysis time.[7] The addition of 0.1% formic acid to both mobile phase components serves to control the pH and improve peak shape by suppressing the ionization of any potential silanol groups on the silica-based stationary phase.[1]

  • Detection: Leveraging Inherent Chromophores The 9-tosylphenanthrene molecule contains two strong ultraviolet (UV) chromophores: the phenanthrene ring system and the tosyl group's aromatic ring.[1] This inherent property makes UV detection a highly sensitive and straightforward choice. Based on the typical absorbance of polycyclic aromatic compounds, a detection wavelength of 254 nm is selected to provide a robust response for the main component and a wide range of potential aromatic impurities.[11]

Analytical Workflow Overview

The following diagram illustrates the logical flow of the entire analytical process, from initial setup to the final purity report.

G Analytical Workflow for Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C System Equilibration B->C D System Suitability Testing (SST) C->D E Sequence Injection (Blank, Standard, Sample) D->E F Chromatogram Integration & Peak Area Determination E->F G Purity Calculation (Area % Method) F->G H Final Report Generation G->H

Caption: High-level workflow from preparation to final report.

Optimized Method and System Suitability Testing (SST)

For any analytical method to be trustworthy, its performance must be verified before each use. System Suitability Testing (SST) is a non-negotiable, integral part of the procedure that confirms the chromatographic system is adequate for the intended analysis.[12][13]

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC or UHPLC system with a binary pump, autosampler, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Test (SST) Criteria

A standard solution of 9-tosylphenanthrene is injected five times. The results must meet the criteria below before any sample analysis can proceed.[14][15]

ParameterPurposeAcceptance Criteria
Precision (%RSD) Ensures the reproducibility of the injection and system response.RSD of peak areas ≤ 2.0%
Tailing Factor (T) Measures peak symmetry, indicating potential column or mobile phase issues.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency and separation power.N ≥ 2000

Detailed Experimental Protocols

Reagents and Materials
  • 9-Tosylphenanthrene Reference Standard (well-characterized, purity >99.5%)

  • Acetonitrile (HPLC grade or higher)

  • Formic Acid (LC-MS grade or equivalent)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to volume with water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to volume with acetonitrile and mix well.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 9-Tosylphenanthrene Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile. This solution is used for SST and as the standard for purity calculations.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 9-tosylphenanthrene sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (acetonitrile) to ensure the system is clean.

  • Inject the Working Standard Solution five times to perform the System Suitability Test.

  • Verify that all SST criteria are met. If they fail, troubleshoot the system and repeat the SST.[15]

  • Once SST passes, inject the Working Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, inject the Working Standard Solution again to confirm system stability.

Data Analysis and Purity Calculation

The purity of the 9-tosylphenanthrene sample is determined by the area percent method. This method assumes that all impurities have a similar UV response at 254 nm as the main component.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Integrate all peaks in the chromatogram of the sample solution, disregarding any peaks from the blank and any peaks below a threshold of 0.05%. The total area is the sum of the areas of the main 9-tosylphenanthrene peak and all impurity peaks.

Method Validation: Establishing Trustworthiness

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[16] The following protocols are based on the ICH Q2(R2) guideline.[17]

G HPLC Method Validation Workflow (ICH Q2) cluster_core Core Validation Parameters cluster_limit Limit & Robustness Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validation_Start Validation Protocol Validation_Start->Specificity

Caption: Workflow for validating the analytical method per ICH guidelines.

Specificity (Forced Degradation)

To prove the method is "stability-indicating," a forced degradation study is performed. The goal is to demonstrate that degradation products do not co-elute with the main peak.[18]

  • Protocol: Expose the sample solution (0.1 mg/mL) to the following stress conditions:

    • Acidic: Add 1 mL of 1 N HCl, heat at 60 °C for 4 hours. Neutralize before injection.

    • Basic: Add 1 mL of 1 N NaOH, heat at 60 °C for 4 hours. Neutralize before injection.

    • Oxidative: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 105 °C for 48 hours, then prepare the solution.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Acceptance Criteria: The method is specific if the 9-tosylphenanthrene peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure under all conditions.

Linearity and Range

This establishes a linear relationship between concentration and detector response.

  • Protocol: Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[19]

ParameterAcceptance Criterion
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

This demonstrates the closeness of the measured value to the true value.

  • Protocol: Spike a placebo (if available) or a low-concentration sample with the reference standard at three levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Concentration LevelMean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0
Precision

Precision is assessed at two levels: repeatability and intermediate precision.[16]

  • Protocol (Repeatability): Analyze six separate preparations of the sample solution (at 100% concentration) on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[20]

  • Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. Precision at the LOQ concentration should be ≤ 10% RSD.

Robustness

This assesses the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol: Vary the following parameters one at a time and analyze the standard solution:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: Vary the final organic percentage by ±2% absolute.

  • Acceptance Criteria: The system suitability parameters (Tailing Factor, Theoretical Plates) must still pass, and the purity result should not significantly change.

Conclusion

The HPLC method presented in this application note is a robust, reliable, and fully validated procedure for the purity analysis of 9-tosylphenanthrene. The reversed-phase C18 method with gradient elution provides excellent specificity to separate the main component from potential impurities and degradation products. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's accuracy, precision, and linearity, making it suitable for routine quality control in both research and industrial environments. Adherence to the outlined system suitability criteria ensures the integrity and trustworthiness of the analytical results on a daily basis.

References

  • American Chemical Society. (1996). Reversed Phase Liquid Chromatography of Organic Hydrocarbons with Water as the Mobile Phase. Analytical Chemistry. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Assay Analysis. (2024). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Lee, J. H., et al. (2020). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Molecules. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • ASM Science Journal. (2024). Trace Determination of Phenanthrene and Fluorene in Beverages Using D-μ-SPE and Liquid Chromatography Analysis. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ATSDR. Analytical Methods for PAHs. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. [Link]

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2017). Method Development for Synthesizing Allylic Tosylates. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

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Method

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Functionalized Phenanthrene Cores

Introduction: The Enduring Significance of the Phenanthrene Scaffold The phenanthrene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in both the pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Phenanthrene Scaffold

The phenanthrene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in both the pharmaceutical sciences and materials science.[1][2][3] Its rigid, planar structure and extended π-system impart unique photophysical and electronic properties, making it a cornerstone for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. In the realm of medicinal chemistry, the phenanthrene motif is found in a diverse array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

Historically, the synthesis of functionalized phenanthrenes has relied on classical methods such as the Haworth and Bardhan-Sengupta syntheses.[4] While foundational, these approaches often suffer from harsh reaction conditions, limited functional group tolerance, and a lack of regioselectivity. The advent of transition-metal catalysis has revolutionized the construction of these complex aromatic systems, offering milder, more efficient, and highly selective synthetic routes.[1][2][5] This guide provides an in-depth exploration of modern metal-catalyzed methodologies for the synthesis of functionalized phenanthrene cores, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Mechanism & Strategy: A Logic-Driven Approach to Phenanthrene Synthesis

The choice of a specific metal-catalyzed strategy for phenanthrene synthesis is dictated by the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. Understanding the underlying catalytic cycles is paramount for troubleshooting and optimization.

A prevalent and powerful strategy involves the annulation of a biaryl precursor with a suitable coupling partner, typically an alkyne. This approach leverages the ability of transition metals like palladium to orchestrate a cascade of bond-forming events, including C-H activation and cross-coupling reactions, to construct the third aromatic ring.[6][7][8]

Another elegant approach is the copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes. This method proceeds through the in-situ generation of a reactive allene intermediate, which then undergoes a 6π-electrocyclization to form the phenanthrene core.[9][10][11][12][13] The use of an inexpensive and abundant copper catalyst makes this an attractive and sustainable option.

Gold-catalyzed cycloisomerization reactions have also emerged as a potent tool for phenanthrene synthesis.[14][15][16][17] In these transformations, a gold(I) catalyst activates an alkyne moiety within a biphenyl-embedded trienyne, triggering an intramolecular cyclization cascade to furnish the phenanthrene or dihydrophenanthrene product with high selectivity. The reaction outcome can often be tuned by the choice of solvent.[14][15][16]

Detailed Protocols

Protocol 1: Palladium-Catalyzed Annulation of 2-Biaryl Triflates with Alkynes

This protocol provides a versatile and efficient method for the synthesis of a wide range of substituted phenanthrenes. The reaction proceeds via a palladium-catalyzed cascade involving C-OTf bond cleavage, alkyne insertion, and subsequent C-H annulation.[7]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-biaryl triflate, alkyne, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃ to a dried Schlenk tube. B Evacuate and backfill the tube with an inert atmosphere (e.g., N₂ or Ar). A->B C Add anhydrous solvent (e.g., dioxane) via syringe. B->C D Heat the reaction mixture at the specified temperature with vigorous stirring. C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Workflow for Palladium-Catalyzed Phenanthrene Synthesis.

Step-by-Step Methodology:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the 2-biaryl triflate (1.0 equiv), the alkyne (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.

  • Add anhydrous dioxane (0.2 M) via syringe.

  • Place the reaction tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary:

Entry2-Biaryl TriflatesAlkynesYield (%)
1Biphenyl-2-yl triflateDiphenylacetylene85
24'-Methoxybiphenyl-2-yl triflate1-Phenyl-1-propyne78
34-Chlorobiphenyl-2-yl triflate4-Octyne82
Protocol 2: Copper-Catalyzed Cross-Coupling of N-Tosylhydrazones with Terminal Alkynes

This protocol describes a cost-effective and operationally simple method for phenanthrene synthesis using a readily available copper catalyst. The reaction proceeds through an allene intermediate followed by a 6π-electron cyclization.[9][10][11][12]

Catalytic Cycle:

G Cu_cat Cu(I) Catalyst Intermediate2 Copper Carbene Cu_cat->Intermediate2 + Intermediate1 - N₂ N_tosyl N-Tosylhydrazone Intermediate1 Diazo Compound N_tosyl->Intermediate1 Base Alkyne Terminal Alkyne Intermediate3 Allene Intermediate Intermediate2->Intermediate3 + Alkyne Phenanthrene Phenanthrene Intermediate3->Phenanthrene 6π-electrocyclization & Aromatization G Start Dissolve biphenyl embedded trienyne in the chosen solvent (DCM or Toluene). Add_cat Add the gold(I) catalyst (e.g., [Au(IPr)NTf₂]). Start->Add_cat Stir Stir the reaction at room temperature. Add_cat->Stir Monitor Monitor completion by TLC. Stir->Monitor Quench Quench the reaction with a short pad of silica gel. Monitor->Quench Purify Concentrate and purify by flash chromatography. Quench->Purify

Sources

Application

Application Note: Oxidative Radical Cyclization for the Synthesis of Functionalized Phenanthrenes

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Executive Brief: The Shift to Radical Cascades The...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Executive Brief: The Shift to Radical Cascades

The phenanthrene motif is a privileged polycyclic aromatic hydrocarbon (PAH) scaffold ubiquitous in natural products (e.g., morphine alkaloids, aristolochic acids), organic semiconductors, and modern pharmaceuticals. Historically, assembling the phenanthrene core relied on the Mallory photocyclization of stilbenes or transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura followed by Scholl oxidation) [1]. However, these traditional methods often suffer from poor regioselectivity, require harsh oxidative conditions, or exhibit limited functional group tolerance.

Recent advancements have established oxidative radical cyclization as a superior, atom-economical paradigm. By strategically generating a carbon-centered radical (via tin mediators, transition metals, or photoredox catalysis) and terminating the cascade with an oxidative aromatization step, chemists can access fully conjugated, heavily functionalized phenanthrenes in a single operation [2]. This guide details the mechanistic causality, comparative data, and validated protocols for implementing these radical cascades in your drug development workflows.

Mechanistic Causality: Why Oxidative Termination Matters

In standard radical cyclizations (such as classical Bu3​SnH -mediated reactions), the termination step is typically reductive—the intermediate cyclic radical abstracts a hydrogen atom from the stannane, yielding a partially saturated ring. This is a critical limitation when a fully conjugated aromatic system is the target.

To bypass this, modern protocols employ an oxidative termination strategy.

  • Initiation & Attack: A radical initiator generates a primary radical species that attacks an alkyne (e.g., in 2-(arylethynyl)biphenyls), forming a highly reactive vinyl radical.

  • 6-endo-dig Cyclization: The vinyl radical attacks the adjacent π -system. The regioselectivity is driven by the thermodynamic stability of the resulting 6-membered ring over the 5-exo alternative.

  • Oxidative Aromatization: Instead of abstracting a hydrogen atom, the resulting cyclic radical undergoes oxidative dehydrogenation. In tin-mediated systems, excess AIBN uniquely functions as the oxidant to remove the hydrogen atom [1]. In photoredox systems, the excited photocatalyst or an external mild oxidant (like O2​ or persulfate) facilitates this electron transfer, driving the system to aromaticity [3].

Mechanism Substrate 2-(Arylethynyl)biphenyl (Substrate) Initiation Radical Initiation (e.g., Bu3Sn• or Photoredox) Substrate->Initiation VinylRadical Vinyl Radical Intermediate Initiation->VinylRadical Cyclization 6-endo-dig Cyclization (C-C Bond Formation) VinylRadical->Cyclization CyclicRadical Cyclic Radical Intermediate Cyclization->CyclicRadical Oxidation Oxidative Termination (-H• / Aromatization) CyclicRadical->Oxidation Product Functionalized Phenanthrene (Fully Conjugated) Oxidation->Product

Figure 1: Mechanistic pathway of oxidative radical cyclization yielding fully conjugated phenanthrenes.

Comparative Analysis of Cyclization Strategies

Selecting the correct initiation and termination system is highly dependent on your substrate's electronic properties and the required safety profile of your process scale-up.

Table 1: Quantitative & Qualitative Comparison of Phenanthrene Synthesis Protocols

StrategyCatalyst / ReagentsKey IntermediateYield RangeAdvantagesLimitations
Tin-Mediated Radical [1] Bu3​SnH , AIBN (excess)Vinyl Radical65–92%Excellent regioselectivity; yields stannylated phenanthrenes for downstream coupling.Toxicity of organotin reagents; requires strict purification to remove tin byproducts.
Visible-Light Photoredox [3] Ru(bpy)3​Cl2​ or Eosin Y, Blue LEDRadical Cation70–95%Extremely mild conditions; metal-free options available; high functional group tolerance.Requires specialized photoreactors; sensitive to oxygen quenching if not properly degassed.
Transition-Metal Annulation [4] FeCl3​ or PtCl2​ Metal-Carbene / Radical50–88%Atom-economical; utilizes readily available biaryl alkynes.Can require elevated temperatures (80–100 °C); potential for metal contamination in APIs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each critical step is provided to ensure process chemists understand the "why" behind the "what."

Protocol A: Tin-Mediated Regioselective Oxidative Radical Cyclization

Adapted from Alabugin et al. [1]

This protocol is ideal when a stannylated phenanthrene is desired for subsequent Stille cross-coupling in library generation.

Materials:

  • 2-(Arylethynyl)biphenyl derivative (1.0 equiv, 0.5 mmol)

  • Tributyltin hydride ( Bu3​SnH ) (1.5 equiv, 0.75 mmol)

  • Azobisisobutyronitrile (AIBN) (1.5 equiv, 0.75 mmol) — Note: Used in stoichiometric excess as it acts as the oxidant, not just the initiator.

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the 2-(arylethynyl)biphenyl (0.5 mmol) in anhydrous toluene (5 mL).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen readily reacts with tin radicals to form stannylperoxy radicals, which completely halts the desired 6-endo-dig cyclization.

  • Reagent Addition: Dissolve Bu3​SnH and AIBN in the remaining 5 mL of degassed toluene. Load this mixture into a gas-tight syringe.

  • Reaction Execution: Heat the substrate solution to 90 °C. Add the Bu3​SnH /AIBN solution dropwise via a syringe pump over 2 hours. Causality: Slow addition keeps the steady-state concentration of Bu3​SnH low, preventing premature reductive termination of the vinyl radical before cyclization can occur.

  • Completion & Workup: Stir for an additional 2 hours at 90 °C. Cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc) treated with 1% Et3​N to prevent protodestannylation.

Protocol B: Visible-Light Photoredox Catalyzed Cyclization

Adapted from modern photoredox methodologies [3]

Ideal for late-stage functionalization and environmentally benign drug development.

Materials:

  • Biaryl precursor (e.g., N-biarylglycine ester or biphenyl derivative) (1.0 equiv, 0.2 mmol)

  • Photocatalyst: Eosin Y (5 mol%) or Ru(bpy)3​Cl2​⋅6H2​O (2 mol%)

  • Solvent: Acetonitrile or Water/DMSO mix (4 mL)

  • Light Source: 425 nm Blue LED array

Workflow Setup 1. Reaction Setup (Substrate + Catalyst + Solvent) Degas 2. Degassing (Freeze-Pump-Thaw x3) Setup->Degas Irradiate 3. Irradiation (Blue LED, 12-24h) Degas->Irradiate Workup 4. Quench & Extraction (Brine / EtOAc) Irradiate->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Validate 6. Validation (NMR, HRMS) Purify->Validate

Figure 2: Standard experimental workflow for photoredox-catalyzed oxidative radical cyclization.

Step-by-Step Methodology:

  • Setup: Charge a 10 mL borosilicate glass vial with the biaryl precursor (0.2 mmol), photocatalyst, and solvent.

  • Freeze-Pump-Thaw: Subject the mixture to three cycles of freeze-pump-thaw. Causality: Triplet excited states of photocatalysts are highly susceptible to triplet oxygen quenching. Removing dissolved O2​ ensures maximum quantum yield for radical generation.

  • Irradiation: Backfill with Argon. Place the vial 2 cm away from a 14W Blue LED array. Stir vigorously at room temperature for 12–24 hours. A cooling fan should be used to maintain ambient temperature (25 °C) to prevent thermal degradation of the catalyst.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel chromatography.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, utilize the following analytical checkpoints:

  • Infrared (IR) Spectroscopy Check: The disappearance of the sharp alkyne C≡C stretch at ∼2100−2250 cm−1 provides immediate, qualitative confirmation that the initiation and cyclization have occurred.

  • Nuclear Magnetic Resonance (NMR) Validation:

    • Success Indicator: In 1H NMR, look for the emergence of the characteristic "bay region" protons (H4 and H5 of the phenanthrene core), which are highly deshielded due to steric compression and ring current effects, typically appearing far downfield at δ 8.50 – 9.00 ppm .

    • Failure Indicator: If you observe a mixture of saturated aliphatic peaks in the δ 2.50 – 4.00 ppm range, the oxidative termination step failed, and the intermediate underwent reductive termination. Solution: Increase the equivalents of the oxidant (e.g., AIBN or O2​ depending on the protocol).

  • Tin Removal: If using Protocol A, residual tin can mimic product peaks in HPLC. Validate tin removal by checking for the absence of the Sn−C multiplet at δ 0.8-1.5 ppm in 1H NMR. If present, stir the crude mixture with aqueous KF to precipitate insoluble tributyltin fluoride before chromatography.

References

  • Alabugin, I. V., et al. "Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization." The Journal of Organic Chemistry 80.23 (2015): 11706-11717. URL:[Link]

  • Kwon, Y., Kim, I., & Kim, S. "Platinum-Catalyzed Synthesis of Substituted Phenanthrenes from Biphenyl Propargyl Alcohols via a Carbene Intermediate." Organic Letters 16.19 (2014): 5148-5151. URL:[Link]

  • Natarajan, P., et al. "Metal-free, visible-light-promoted oxidative radical cyclization of N-biarylglycine esters: one-pot construction of phenanthridine-6-carboxylates in water." ResearchGate (2019). URL:[Link]

  • Mondal, S., et al. "Iron-Catalyzed Synthesis of 13-Aryl-13H-indeno[1,2-l]phenanthrene via Double Annulations of 2-Alkynyl Biaryls." The Journal of Organic Chemistry 88.1 (2022): 456-467. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Phenanthrene Functionalization Support Center: Troubleshooting & Optimization

Welcome to the Technical Support Center for phenanthrene functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with yield, regioselectivity,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenanthrene functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with yield, regioselectivity, and catalyst stability during the late-stage functionalization of phenanthrene scaffolds.

Below, you will find causal explanations of thermodynamic versus kinetic control, troubleshooting matrices, quantitative data summaries, and self-validating standard operating procedures (SOPs).

I. Frequently Asked Questions (FAQs): Core Principles

Q: Why is the 9,10-position (K-region) so sensitive to temperature changes during C–H functionalization? A: The heightened reactivity of the 9,10-bond in phenanthrene is a direct consequence of its electronic structure, exhibiting a higher degree of double-bond character compared to other bonds in the polycyclic system[1]. Electrophilic aromatic substitution or C–H activation at the 9-position proceeds via a Wheland (sigma) complex where the resulting carbocation is significantly stabilized by resonance, leaving the two adjacent benzene rings fully aromatic[1]. Because this pathway has the lowest activation energy, it is kinetically favored . At lower temperatures (e.g., 80 °C), the reaction is strictly kinetically controlled, yielding >99% K-region selectivity[2]. Elevated temperatures provide enough thermal energy to overcome the activation barriers of the less reactive C2/C3/C6/C7 positions, shifting the reaction toward a thermodynamic mixture.

Q: In Palladium-catalyzed cross-coupling, why do my yields drop when I increase the temperature to accelerate the reaction? A: While increasing temperature accelerates the initial oxidative addition step, it can disrupt the delicate catalytic cycle—specifically the re-oxidation of the catalyst. For example, in Pd-catalyzed cascade cyclizations, raising the temperature from 120 °C to 130 °C drastically reduces yields[3]. High temperatures accelerate the thermal degradation of vital oxidants (like o-chloranil or silver salts). When the oxidant degrades, Pd(0) cannot be re-oxidized to Pd(II), leading to irreversible aggregation into catalytically inactive "Pd black."

II. Troubleshooting Guide: Temperature & Time Optimization

Issue 1: Loss of Regioselectivity (Mixtures of 9- and 2/3-isomers)
  • Root Cause: The reaction has crossed the thermal threshold from kinetic control (favoring the K-region) to thermodynamic control.

  • Causality: High thermal energy allows reversible metalation at the 9-position, enabling the catalyst to migrate to sterically less hindered, but electronically less favored, positions (C2/C3).

  • Optimization Strategy: Step down the temperature by 20–30 °C and compensate by increasing the reaction time by 1.5x to 2x. For instance, C–H arylation utilizing o-chloranil is optimally run at 80 °C for 12 hours to maintain perfect K-region selectivity[2].

Issue 2: Incomplete Conversion in Photoredox Systems
  • Root Cause: Insufficient photon flux over time, or premature quenching of the photocatalyst.

  • Causality: Visible-light photoredox functionalization utilizing 9,10-phenanthrenedione operates via a dual catalytic system at room temperature[4]. Because temperature is kept low to prevent thermal background reactions, the turnover rate is entirely dependent on light exposure time and oxygen availability (which re-oxidizes the reduced photocatalyst)[4].

  • Optimization Strategy: Do not increase heat. Instead, extend the irradiation time to 9 hours and ensure an adequate air/O₂ atmosphere is maintained to complete the catalytic cycle[4].

III. Quantitative Data: Optimization Matrices

Table 1: Temperature vs. Selectivity in Pd-Catalyzed C–H Arylation

Data synthesizes the kinetic vs. thermodynamic behavior of phenanthrene C-H activation.

Temperature (°C)Time (h)Conversion (%)K-Region (C9) Selectivity (%)Mechanistic Observation
602445>99High kinetic control; insufficient energy for full conversion.
80 12 85 >99 Optimal balance of kinetics and oxidant stability[2].
10088892Onset of thermodynamic routing; minor C2/C3 isomers appear.
12046075Oxidant degradation; Pd black precipitation[3].
Table 2: Time Optimization for Photoredox Functionalization at Room Temp

Data reflects the use of 9,10-phenanthrenedione under 5W White LED irradiation[4].

Time (h)Catalyst LoadAtmosphereYield (%)Mechanistic Observation
35 mol%Air35Catalytic cycle in early turnover phase.
65 mol%Air62Linear progression of radical generation.
9 5 mol% Air 76 Optimal conversion plateau[4].
95 mol%Argon<10Failure of catalyst re-oxidation without O₂.

IV. Self-Validating Experimental Protocols

Protocol A: K-Region Selective Pd-Catalyzed C–H Arylation

Objective: Achieve >99% regioselective arylation at the C9 position. Causality Focus: Maintaining 80 °C ensures the o-chloranil oxidant remains stable enough to continuously re-oxidize Pd(0) to Pd(II) over 12 hours, preventing catalyst death[2].

  • Preparation: In an oven-dried Schlenk tube, add phenanthrene (1.0 equiv), the arylating agent (2.0 equiv), Pd(OAc)₂ (5 mol %), and o-chloranil (1.5 equiv)[2].

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (0.2 M concentration).

  • Heating (The Critical Step): Submerge the vessel in a pre-heated oil bath set strictly to 80 °C .

    • Self-Validation Check 1: Within the first 30 minutes, the solution should turn a deep, homogenous amber. If a black, mirror-like precipitate forms on the glassware, the local temperature has exceeded 110 °C, causing Pd(0) aggregation. Abort and recalibrate the heating mantle.

  • Time: Stir vigorously for 12 hours [2].

  • Quenching & Analysis: Cool to room temperature, filter through a short pad of Celite to remove spent oxidant and catalyst.

    • Self-Validation Check 2: GC/MS analysis of the crude mixture should show a single product peak corresponding to the 9-arylphenanthrene mass, validating strict kinetic control.

Protocol B: Visible-Light Photoredox Functionalization

Objective: Green functionalization utilizing an inexpensive organophotoredox catalyst. Causality Focus: Operating at room temperature isolates the radical pathway from thermal interference, while a strict 9-hour timeline ensures maximum photon absorption[4].

  • Preparation: Combine phenanthrene substrate (0.1 mmol), coupling partner (0.15 mmol), 9,10-phenanthrenedione (5 mol%), and Lewis acid co-catalyst (e.g., Zn(OTf)₂, 2.5 mol%) in 1 mL of CH₃CN[4].

  • Atmosphere: Leave the reaction vessel open to the air.

    • Self-Validation Check 1: Oxygen is the terminal oxidant. If the reaction is accidentally run under inert gas (Argon/N₂), the yield will stall below 10% because the reduced phenanthrene-9,10-diol cannot be oxidized back to the active quinone state.

  • Irradiation: Place the vessel approximately 5 cm away from a 5W white LED light source. Maintain at room temperature (rt) [4].

  • Time: Irradiate for exactly 9 hours [4].

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material spot confirms the completion of the photoredox cycle.

V. Decision Workflow

OptimizationWorkflow Start Phenanthrene Functionalization Target Select Target Site Start->Target KRegion C9/C10 (K-Region) Kinetic Control Target->KRegion High Reactivity NonKRegion C2/C3/C6/C7 Thermodynamic Control Target->NonKRegion Steric Routing TempLow Temp: RT to 80°C Time: 9-18 hrs KRegion->TempLow TempHigh Temp: 110-120°C Time: 4-8 hrs NonKRegion->TempHigh Analysis GC/MS Analysis Check Conversion TempLow->Analysis TempHigh->Analysis OptTime Increase Time (If incomplete) Analysis->OptTime Low Yield OptTemp Decrease Temp (If poor selectivity) Analysis->OptTemp Isomer Mixtures OptTime->Analysis OptTemp->Analysis

Logical workflow for optimizing temperature and time in phenanthrene functionalization.

VI. References

  • [4] "9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction", MDPI Catalysts / ResearchGate,[Link]

  • [3] "Palladium-Catalyzed Sequential Vinyl C–H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes", ACS Publications,[Link]

  • [2] "C–H Arylation of Phenanthrene with Trimethylphenylsilane by Pd/o-Chloranil Catalysis: Computational Studies on the Mechanism, Regioselectivity, and Role of o-Chloranil", ACS Publications,[Link]

Sources

Optimization

Preventing degradation of phenanthrene derivatives during purification

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenanthrene derivatives. The unique electronic structure of the phenanthrene core, particularly the ole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenanthrene derivatives. The unique electronic structure of the phenanthrene core, particularly the olefin-like character of the C9-C10 bond, makes these compounds susceptible to degradation during routine purification.[1] This guide provides in-depth troubleshooting advice and practical protocols to help you preserve the integrity of your compounds and ensure the reliability of your experimental results.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of phenanthrene derivatives. Each guide offers a systematic approach to diagnosing and solving the problem, rooted in the chemical principles governing the stability of these molecules.

Issue 1: My compound is turning yellow/brown and showing new spots on TLC/LC-MS after silica gel chromatography.

This is the most frequent issue reported and almost always points to on-column degradation. The primary culprits are oxidation and acid-catalyzed decomposition.

Causality Analysis:

  • Oxidation: The electron-rich phenanthrene core, especially the 9,10-position, is prone to oxidation, which can be catalyzed by air (O₂) and trace metal impurities. This process often leads to the formation of highly colored phenanthrenequinones.[2][3][4]

  • Acidic Surface: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH). These acidic sites can catalyze the degradation of derivatives with acid-labile functional groups (e.g., certain ethers, esters, or acetals) or promote unwanted side reactions.

Troubleshooting Workflow & Protocol

G cluster_0 Degradation Observed on Silica Column start Symptom: Yellowing / New Spots on TLC/LC-MS check_oxidation Is the compound known to be air-sensitive? start->check_oxidation check_acid Does the compound have acid-labile groups? start->check_acid oxidation_yes Implement Anti-Oxidation Measures check_oxidation->oxidation_yes Yes good_practice Adopt Best Practices check_oxidation->good_practice No acid_yes Neutralize Stationary & Mobile Phase check_acid->acid_yes Yes check_acid->good_practice No degas 1. Degas all solvents (sonication, N₂ sparging) oxidation_yes->degas inert 2. Run column under inert atmosphere (N₂/Ar) degas->inert antioxidant 3. (Optional) Add BHT to eluent (0.001%) inert->antioxidant antioxidant->good_practice deactivate_silica 1. Use deactivated silica (e.g., pre-treated with Et₃N) acid_yes->deactivate_silica use_neutral 2. Switch to neutral alumina acid_yes->use_neutral buffer_mobile 3. Add base (0.1-1% Et₃N) or acid (0.1% AcOH) to eluent acid_yes->buffer_mobile deactivate_silica->good_practice use_neutral->good_practice buffer_mobile->good_practice flash Use Flash Chromatography (not gravity) for speed good_practice->flash concentrate Concentrate fractions promptly at low temperature flash->concentrate end_node Result: Minimized Degradation, Pure Compound concentrate->end_node

Caption: Troubleshooting workflow for on-column degradation.

Step-by-Step Protocol: Deactivated Silica Flash Chromatography

  • Prepare the Slurry: In a flask, add your chosen silica gel. Create a slurry with your starting mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Deactivate (if necessary): If your compound is base-sensitive, do nothing. If it is acid-sensitive, add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). Stir for 5 minutes. This neutralizes the acidic silanol sites.

  • Pack the Column: Pour the slurry into your flash column and use positive pressure (hand bellows or compressed air/nitrogen) to pack the bed firmly. Ensure the top of the bed is flat.

  • Pre-Elute: Run 2-3 column volumes of the mobile phase (containing the same concentration of Et₃N, if used) through the packed bed to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

  • Elute: Run the column using a gradient optimized by TLC, maintaining positive pressure for a fast elution. Do not let the compound sit on the column longer than necessary.

  • Analyze & Pool: Collect fractions and analyze by TLC or LC-MS. Pool the pure fractions immediately.

  • Evaporate: Remove the solvent on a rotary evaporator at a low temperature (<40°C). For base-labile compounds, a preliminary aqueous wash to remove the triethylamine from the pooled fractions may be necessary before concentration.

Issue 2: My purified compound degrades during solvent removal or storage.

Degradation doesn't stop after purification. Exposure to light, residual oxygen, and heat during solvent evaporation are common post-purification pitfalls.

Causality Analysis:

  • Photodegradation: Phenanthrenes strongly absorb UV light. This absorbed energy can promote the molecule to an excited state, making it highly reactive, particularly towards oxygen, leading to photoproducts.[5][6] Many phenanthrene-based drugs are known to be photoreactive.[7][8]

  • Thermal Stress: While generally stable, prolonged heating can induce degradation, especially if trace impurities (acid, base, metal) are present.[9][10]

  • Oxidation on Dry-Down: As the last bit of solvent is removed, the concentration of your compound and any dissolved oxygen increases, creating a perfect environment for oxidation, especially when heated.

Prevention Strategies

SymptomPotential CauseRecommended Solution
Color darkens during rotary evaporation.Heat-induced oxidation.Use a lower bath temperature (<40°C). Do not evaporate to complete dryness; leave a small amount of solvent and remove the final traces under high vacuum at room temperature.
Pure compound develops impurities after a few days in a vial.Photodegradation and/or slow oxidation.Store the compound in an amber vial. For maximum stability, flush the vial with nitrogen or argon before sealing. Store in a freezer (-20°C).
Oily residue refuses to crystallize, TLC shows streaking.Formation of polar oxidation byproducts.Re-purify immediately using the methods described in Issue 1. If the amount is small, a quick filtration through a small plug of neutral alumina or deactivated silica may remove the polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should look for? A: The most common degradation products are phenanthrene-9,10-quinones, which are often yellow or orange. Other possibilities include hydroxylated phenanthrenes (phenanthrols) and ring-opened products like 2,2'-diformylbiphenyl.[3] Mass spectrometry is the best tool for identifying these byproducts.

Q2: Should I protect my reaction and purification from light? A: Absolutely. This is one of the most critical and easiest preventative measures. Always cover your reaction flasks, separatory funnels, and chromatography columns with aluminum foil. Use amber glassware for storing solutions and final products.[6][7]

G cluster_workflow Photodegradation Prevention Workflow Phenanthrene Phenanthrene Derivative UV_Light Exposure to UV/Ambient Light Phenanthrene->UV_Light absorbs photon Excited_State Excited State [P*] UV_Light->Excited_State Oxygen Air (O₂) Excited_State->Oxygen reacts with Degradation Degradation Products (e.g., Quinones) Oxygen->Degradation Protection Protective Measures Foil Aluminum Foil Wrap Protection->Foil Amber_Glass Amber Glassware Protection->Amber_Glass Foil->UV_Light blocks Amber_Glass->UV_Light blocks

Caption: Logic of light protection for phenanthrene derivatives.

Q3: Are there alternatives to silica gel chromatography? A: Yes. If your compound is consistently degrading on silica:

  • Neutral Alumina: This is a good alternative, but be aware its activity can vary. Use Brockmann Grade III or IV for moderately polar compounds.

  • Reversed-Phase Chromatography (C18): This is excellent for many derivatives. You can use preparative HPLC or flash chromatography with C18-functionalized silica. This avoids the acidic surface of standard silica.[11]

  • Recrystallization: Don't underestimate this classic technique. If your crude product is >90% pure, recrystallization can be the gentlest method to achieve high purity.[12][13]

  • Azeotropic Distillation: For removing specific impurities from the parent phenanthrene, methods like azeotropic distillation with diethylene glycol have been used historically to remove fluorene and carbazole.[12][14]

Q4: My compound has a phenolic -OH group. How does this affect purification? A: Phenolic groups are acidic and can cause significant peak tailing on silica gel.

  • Mobile Phase Modifier: Add a small amount of acetic acid (~0.1-0.5%) to your mobile phase. This protonates the phenolic hydroxyl, reducing its interaction with the silica surface and leading to sharper peaks.

  • pH Adjustment: In reversed-phase HPLC, the pH of the aqueous component is critical. Adjusting the pH to be ~2 units below the pKa of the phenol will ensure it is fully protonated, improving retention and peak shape.[11]

Q5: Can I use metal-based catalysts in the final steps of my synthesis? A: Be cautious. Trace amounts of transition metals (like Palladium, Copper, or Iron) from coupling reactions can catalyze oxidative degradation.[15][16] If a metal-catalyzed step is unavoidable, ensure purification is thorough. Consider using a metal scavenger resin or performing an aqueous wash with a chelating agent like EDTA to remove residual metal ions before chromatography.

References

  • Organic Syntheses Procedure. Phenanthrene, 9,10-dihydro. Available from: [Link]

  • Ali, I., et al. (2021). Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions. PMC. Available from: [Link]

  • Organic Syntheses Procedure. Phenanthrene, 9-bromo. Available from: [Link]

  • Wang, Y., et al. (2020). Degradation of phenanthrene by peroxymonosulfate activated with bimetallic metal-organic frameworks: Kinetics, mechanisms, and degradation products. ResearchGate. Available from: [Link]

  • Hader, J. D., et al. (2017). Time-related Alteration of Aqueous Phase Anthracene and Phenanthrene Photoproducts in the Presence of TiO2 Nanoparticles. PMC. Available from: [Link]

  • Böhmer, S., et al. (1998). Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids. PubMed. Available from: [Link]

  • Wammer, K. H., et al. (2011). Photostability and toxicity of pentachlorophenol and phenanthrene. PubMed. Available from: [Link]

  • Kogan, B. B. (2018). Isolation and Processing of Phenanthrene from Coking Tar. ResearchGate. Available from: [Link]

  • Onwudili, J. A., & Williams, P. T. (2007). Reaction mechanisms for the decomposition of phenanthrene and naphthalene under hydrothermal conditions. Sci-Hub. Available from: [Link]

  • Bentham Science. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Available from: [Link]

  • Albini, A. (1998). Drugs, photochemistry and photostability. University of Notre Dame - FiNDit. Available from: [Link]

  • Reddit. (2014). Organic Chemistry help. Available from: [Link]

  • Chung, Y. M., et al. (2010). Formation of oxidized products from the reaction of gaseous phenanthrene with the OH radical in a reaction chamber. Ewha Womans University. Available from: [Link]

  • Onwudili, J. A., & Williams, P. T. (2007). Reaction mechanisms for the decomposition of phenanthrene and naphthalene under hydrothermal conditions. ResearchGate. Available from: [Link]

  • Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. (2017). ScienceDirect. Available from: [Link]

  • Saha, A., et al. PAH: Anthracene and phenanthrene. Available from: [Link]

  • YouTube. (2022). Phenanthrene and its derivatives. Available from: [Link]

  • Piechocki, J. T., & Thoma, K. (2000). Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. Available from: [Link]

  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Unsymmetric Phenanthrenes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize unsymmetric phenanthrenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize unsymmetric phenanthrenes. While symmetrical phenanthrenes are relatively straightforward to construct, breaking symmetry introduces profound challenges in regioselectivity, functional group tolerance, and the separation of intractable regioisomers.

This guide bridges the gap between theoretical mechanistic design and benchtop execution, providing field-proven troubleshooting strategies for the most common synthetic pathways.

Section 1: Transition-Metal Catalyzed Annulation

Q: I am attempting a Palladium(II)-catalyzed tandem annulation to form an unsymmetric phenanthrene, but I am seeing significant interference from reactive double bonds and poor yields. What is going wrong?

A: You are likely encountering issues with the stability and regioselective insertion of the palladacycle intermediate. In Pd-catalyzed sequential syntheses, the application of a C(vinyl), C(aryl)-palladacycle is notoriously challenging because the reactive terminal double bond can undergo premature β -hydride elimination or coordinate non-productively with the palladium center, stalling the catalytic cycle[1].

Mechanistic Causality: The formation of the phenanthrene core requires a delicate sequence: γ -C(sp2)–H arylation, cationic cyclization, dehydration, and a 1,2-migration. If the electrophilic palladium species is sequestered by the starting alkene, the reaction cannot proceed to the cyclization phase.

Solution: Optimize your directing groups and utilize highly polar, hydrogen-bonding solvents. The synthesis of unsymmetric phenanthrenes via2 has been shown to be highly effective when utilizing specific one-pot tandem reactions that bypass these alkene interference issues[2]. Ensure your oxidant (e.g., Ag2​CO3​ ) is rigorously anhydrous to promote the cationic cyclization step.

G N1 Pre-functionalized Substrate N2 Pd(II) Coordination & C(sp2)-H Activation N1->N2 N3 C(vinyl), C(aryl)- Palladacycle N2->N3 N4 Cationic Cyclization N3->N4 N5 Dehydration & 1,2-Migration N4->N5 N6 Unsymmetric Phenanthrene N5->N6

Palladium(II)-catalyzed tandem annulation pathway via palladacycle intermediates.

Section 2: Visible-Light Photoredox Cascade Synthesis

Q: I want to avoid harsh oxidants and transition metals. I am trying the visible-light-induced cascade synthesis using aryl iodides and styrenes, but I am observing high amounts of stilbene intermediates and low phenanthrene conversion. How do I push the reaction to completion?

A: This cascade reaction relies on two distinct photochemical events: first, the homolytic cleavage of the C–I bond to form an aryl radical that adds to the styrene (forming the stilbene intermediate), and second, the photoinduced cyclization of that stilbene promoted by the iodine generated in situ.

Mechanistic Causality: If the reaction stalls at the stilbene stage, the in situ generated iodine concentration is likely insufficient to mediate the oxidative aromatization of the dihydrophenanthrene intermediate, or the photon flux is inadequate to maintain the excited state of the newly formed stilbene. The3 obviates the need for hazardous reagents, but it requires precise control over the radical cycle[3].

Solution: Increase the irradiation time and ensure your light source has the correct emission wavelength (blue LEDs, ~440-450 nm) with sufficient intensity. Verify that the reaction is not overly degassed during the second phase; while the primary protocol relies on the iodine radical cycle, trace ambient oxygen can assist the final aromatization step without quenching the initial radical addition.

G cluster_0 cluster_1 A Aryl Iodide + Styrene B Homolytic C-I Cleavage A->B C Aryl Radical Addition B->C D Stilbene Intermediate C->D E 6π-Electro- cyclization D->E F Dihydro- phenanthrene E->F G Oxidation (In situ I2) F->G H Unsymmetric Phenanthrene G->H

Mechanism of visible-light-induced cascade synthesis of unsymmetric phenanthrenes.

Section 3: Classical Photochemical Rearrangement (Mallory Reaction)

Q: When performing the oxidative photocyclization of unsymmetrical diarylethenes, I obtain an intractable mixture of regioisomers. How can I improve regioselectivity?

A: The classical Mallory reaction proceeds via a 6π-electrocyclization of the excited singlet state of cis-stilbene to form a dihydrophenanthrene intermediate, followed by irreversible oxidation. The lack of regiocontrol stems from the fact that the conrotatory ring closure can occur at either of the two non-equivalent ortho positions of the unsymmetrical aryl ring.

Mechanistic Causality: Steric hindrance is the primary driver of regioselectivity here. If your unsymmetrical stilbene lacks a bulky meta-substituent, the cyclization will occur indiscriminately. Recent studies on the show that while functionalized phenanthrenes can be obtained in good yields, the intrinsic orbital symmetry dictates that true regiocontrol requires specific steric or electronic biasing.

Solution: If you cannot alter the substitution pattern to leverage steric bulk, the Mallory reaction is fundamentally limited for your substrate. You must pivot to the transition-metal-catalyzed or visible-light cascade approaches described above.

Quantitative Data: Comparison of Synthetic Strategies

Synthetic StrategyCatalyst / ReagentsRegioselectivity DriverTypical Yield RangeKey Limitation
Classical Photocyclization UV Light, I2​ (stoichiometric)Steric bulk of meta-substituents40% – 75%Poor regiocontrol for unsymmetrical stilbenes; hazardous UV.
Pd(II)-Catalyzed Annulation Pd(OAc)2​ , Ag2​CO3​ Directing groups / Palladacycle stability60% – 95%Interference from reactive terminal double bonds.
Visible-Light Cascade Blue LEDs, Aryl IodidesRadical addition sequence55% – 88%Requires specific styrene/aryl iodide pairing; sensitive to O2​ .

Standardized Experimental Protocols

Protocol A: Palladium(II)-Catalyzed Tandem Reaction

Objective: Synthesis of unsymmetric phenanthrenes via sequential γ -C(sp2)–H arylation and cyclization.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the biaryl precursor (0.2 mmol), Pd(OAc)2​ (10 mol%, 4.5 mg), and anhydrous Ag2​CO3​ (0.4 mmol, 110 mg).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous hexafluoro-2-propanol (HFIP) (2.0 mL) via syringe.

    • Causality: HFIP is highly polar and strongly hydrogen-bonding. It effectively stabilizes the cationic intermediates generated during the crucial cyclization phase, preventing premature side reactions.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12–24 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The protocol is self-validating: the disappearance of the starting material and the emergence of a highly fluorescent blue/purple spot under 365 nm UV light confirms successful phenanthrene core formation. If the reaction stalls, verify the anhydrous nature of the Ag2​CO3​ , as moisture rapidly quenches the cationic cyclization step.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), filter through a short pad of Celite, and purify via flash column chromatography.

Protocol B: Visible-Light-Induced Cascade Synthesis

Objective: Intermolecular synthesis of phenanthrenes from styrenes and aryl iodides.

  • Preparation: To a clear glass photoreactor vial, add the aryl iodide (0.5 mmol), styrene derivative (0.75 mmol), and K2​CO3​ (1.0 mmol).

  • Degassing: Add anhydrous acetonitrile (5.0 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: While trace oxygen can assist the final oxidation step, excessive ambient O2​ will intercept and quench the initial aryl radical formed via homolytic C–I cleavage, leading to unwanted hydroperoxide side products.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with Blue LEDs (440-450 nm). Stir vigorously at room temperature for 18 hours.

  • Validation Checkpoint: The reaction mixture should transition from colorless to a distinct pale yellow/brown tint, indicating the successful in situ generation of iodine. If the solution remains completely colorless after 2 hours of irradiation, verify the emission spectrum of the LED source and check for complete exclusion of ambient oxygen during the initial radical phase.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual iodine. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Gou, B.-B., Yang, H., Sun, H.-R., Chen, J., Wu, J., & Zhou, L. (2018). Phenanthrene Synthesis by Palladium(II)-Catalyzed γ-C(sp2)–H Arylation, Cyclization, and Migration Tandem Reaction. Organic Letters.[Link]

  • Li, Y., Wise, D. E., Mitchell, J., & Parasram, M. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. The Journal of Organic Chemistry.[Link]

  • Lvov, A. G., et al. (2020). Photochemical rearrangement of diarylethenes: synthesis of functionalized phenanthrenes. Organic & Biomolecular Chemistry.[Link]

  • Zhang, et al. (2021). Palladium-Catalyzed Sequential Vinyl C–H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes. Organic Letters.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Phenanthrene and Anthracene

This guide provides an in-depth comparative analysis of the chemical reactivity of phenanthrene and anthracene. As structural isomers (C₁₄H₁₀), these polycyclic aromatic hydrocarbons (PAHs) offer a classic case study in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of phenanthrene and anthracene. As structural isomers (C₁₄H₁₀), these polycyclic aromatic hydrocarbons (PAHs) offer a classic case study in how molecular topology dictates chemical behavior. While both are composed of three fused benzene rings, the linear arrangement of anthracene versus the angular fusion in phenanthrene leads to significant differences in thermodynamic stability and reaction pathways. This document is intended for researchers, chemists, and drug development professionals who utilize these scaffolds and require a deep understanding of their comparative reactivity.

The Foundation of Reactivity: Structural and Electronic Differences

The distinct reactivity profiles of anthracene and phenanthrene are not arbitrary; they are a direct consequence of their electronic and structural configurations.

  • Thermodynamic Stability: Phenanthrene is thermodynamically more stable than anthracene by approximately 4-8 kcal/mol. This increased stability is attributed to its "bent" configuration, which allows for more effective π-electron delocalization across the molecule. The resonance energy per π-electron is higher in phenanthrene, indicating a more stabilized system. Anthracene's linear arrangement creates a less stabilized central ring.

  • Aromaticity and Localization Energy: The concept of localization energy—the energy required to remove a pair of π-electrons from the delocalized system to form a bond with an incoming reagent—is crucial. For anthracene, the lowest localization energy is at the C9 and C10 positions. Reactions at these sites disrupt the aromaticity of only the central ring, leaving two intact, stable benzene rings. In contrast, phenanthrene's most reactive site for addition reactions is the C9-C10 bond, which exhibits more isolated double-bond (alkenic) character than any other bond in either molecule.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In anthracene, the HOMO and LUMO are heavily localized on the C9 and C10 positions, making them highly susceptible to both electrophilic attack and cycloadditions. Phenanthrene's frontier orbitals are more diffusely spread across the molecule, but the significant orbital density at the C9-C10 bond still dictates its primary mode of reactivity for additions.

Comparative Reactivity in Key Chemical Transformations

We will now explore the practical consequences of these electronic differences across several major reaction classes, supported by experimental observations.

Oxidation

Oxidation is one of the most striking examples of the divergent reactivity between these isomers. Anthracene is readily oxidized at the 9,10-positions to yield anthraquinone, a highly stable product where two aromatic rings are preserved. Phenanthrene is significantly more resistant to oxidation, and when it does react, it typically undergoes cleavage at the electron-rich 9,10-bond to form diphenic acid, a process that requires breaking a carbon-carbon bond.

Comparative Oxidation Data

CompoundOxidizing AgentProductYieldConditions
AnthraceneCrO₃ in Acetic Acid9,10-Anthraquinone~95-97%Reflux, ~10-40 min
PhenanthrenePeracetic Acid (H₂O₂)2,2'-Diphenic Acid~60-70%85°C, 3-7 hours

Data compiled from multiple sources indicating typical laboratory yields.[1][2][3]

The data clearly shows that anthracene is oxidized more readily and with higher yield to a stable quinone structure. Phenanthrene requires harsher conditions and longer reaction times to achieve oxidation, which proceeds via ring-opening. Studies on advanced oxidation processes also confirm that anthracene degrades faster than the more stable phenanthrene.[4]

Experimental Protocol: Comparative Oxidation

This protocol outlines a comparative experiment to demonstrate the differential reactivity of anthracene and phenanthrene towards oxidation by a chromic acid solution.

Objective: To visually and analytically compare the rate and product of oxidation for anthracene and phenanthrene.

Materials:

  • Anthracene (0.5 g)

  • Phenanthrene (0.5 g)

  • Glacial Acetic Acid (25 mL)

  • Chromium Trioxide (CrO₃, 1.0 g)

  • Deionized Water

  • Two 50 mL round-bottom flasks with reflux condensers

  • Heating mantles and stir plates

  • TLC plates (silica gel), developing chamber

  • Filtration apparatus

Procedure:

  • Setup: In separate, identical 50 mL round-bottom flasks, place 0.5 g of anthracene in one and 0.5 g of phenanthrene in the other. To each flask, add 5 mL of glacial acetic acid and a magnetic stir bar.

  • Reagent Preparation: Prepare the oxidizing solution by carefully dissolving 1.0 g of chromium trioxide in 1 mL of water, and then adding 2.5 mL of glacial acetic acid.[5]

  • Reaction Initiation: Fit the reflux condensers to both flasks and begin stirring and gentle heating. Once the solutions are refluxing, add the chromium trioxide solution dropwise to each flask through the condenser over a period of 5 minutes.

  • Observation & Reaction: Heat the flasks under reflux for 20 minutes. Observe any changes in color and the formation of precipitates. The anthracene reaction should proceed rapidly, forming a yellow precipitate of anthraquinone. The phenanthrene solution will likely show a much slower reaction or color change.

  • Work-up & Isolation: After the reflux period, cool the flasks to room temperature. Pour the contents of each flask into separate beakers containing 20 mL of cold water.

  • Analysis: Filter the precipitate from each reaction mixture using a Buchner funnel. Wash the collected solids with water until the filtrate runs clear. Dry the products. The yield from the anthracene reaction should be significantly higher. Analyze both products via TLC and melting point to confirm the formation of anthraquinone from anthracene and the large amount of unreacted starting material from the phenanthrene flask.

Causality: The rapid formation of the stable, conjugated anthraquinone from anthracene is energetically favorable. The two outer benzene rings remain intact, preserving significant aromatic stabilization. For phenanthrene to form a quinone at the 9,10-position, it would disrupt the more stable aromatic system of the entire molecule, making this pathway less favorable. Instead, the more energetic, ring-opening pathway to diphenic acid is preferred under forcing conditions.

Diagram: Oxidation Pathways

G cluster_anthracene Anthracene Pathway cluster_phenanthrene Phenanthrene Pathway A Anthracene A_reagent + CrO₃ / H₂SO₄ (Fast, High Yield) A->A_reagent AQ 9,10-Anthraquinone (Stable Product) A_reagent->AQ P Phenanthrene P_reagent + H₂O₂ / CH₃COOH (Slow, Forcing) P->P_reagent PQ 9,10-Phenanthraquinone (Intermediate) DA 2,2'-Diphenic Acid (Ring-Opened Product) PQ->DA Further Oxidation P_reagent->PQ

Caption: Comparative oxidation pathways of anthracene and phenanthrene.

Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a defining test of reactivity for these isomers. Anthracene acts as an excellent diene, readily reacting with dienophiles like maleic anhydride across its 9,10-positions. This [4+2] cycloaddition is facile because it isolates the aromaticity of the two terminal rings in the product. Phenanthrene does not undergo the Diels-Alder reaction. Its 9,10-bond, while reactive, does not possess the correct geometry or electronic character to function as the diene component in a concerted cycloaddition.[6]

Comparative Diels-Alder Data

CompoundDienophileReactivityProduct
AnthraceneMaleic AnhydrideHigh9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride
PhenanthreneMaleic AnhydrideNoneNo Reaction

Diagram: Diels-Alder Reactivity

G A Anthracene (Acts as Diene) Product Diels-Alder Adduct A->Product P Phenanthrene (Inactive) NoReaction No Reaction P->NoReaction MA Maleic Anhydride MA->Product [4+2] Cycloaddition MA->NoReaction No Reaction

Caption: Anthracene's success vs. phenanthrene's failure in Diels-Alder.

Electrophilic Aromatic Substitution (EAS)

Both molecules undergo electrophilic aromatic substitution, but the site of attack and relative rates differ.

  • Anthracene: Substitution occurs preferentially at the C9 and C10 positions. The intermediate sigma complex (arenium ion) formed by attack at C9 is highly stabilized, as it preserves two intact benzene rings.

  • Phenanthrene: Substitution is more complex. While the C9 and C10 positions are reactive, phenanthrene can also be substituted at positions C1, C3, C6, and C8, depending on the reaction conditions. The formation of the sigma complex is generally less favorable than for anthracene, making phenanthrene slightly less reactive towards EAS.

Conclusion

The comparison between phenanthrene and anthracene is a foundational lesson in physical organic chemistry. The seemingly subtle difference between linear and angular ring fusion creates profound changes in stability, electron distribution, and ultimately, chemical destiny.

  • Anthracene's reactivity is dominated by its central ring (C9, C10), which acts as a reactive "weak link." This allows it to readily undergo oxidation and cycloaddition reactions that preserve the aromaticity of the outer rings.

  • Phenanthrene's greater thermodynamic stability makes it generally less reactive. Its reactivity is centered on the alkenic C9-C10 bond for addition-type reactions, but it lacks the diene character necessary for Diels-Alder reactions.

This understanding is paramount for professionals in drug development and materials science, where the choice of a PAH scaffold can dictate the synthetic routes available and the ultimate stability and properties of the final product.

References

  • Studypool. (n.d.). Oxidation of anthracene. Retrieved from [Link]

  • Scribd. (n.d.). Oxidation of Anthracene to Anthraquinone. Retrieved from [Link]

  • Google Patents. (1965). Process for preparing diphenic acid.
  • Nüchter, M., Ondruschka, B., & Trotzki, R. (2000). 5026 Oxidation of anthracene to anthraquinone. Journal für praktische Chemie, 342(7). Retrieved from [Link]

  • University of Basrah. (n.d.). EXPERIMENT (13) Preparation of anthraquinone. Retrieved from [Link]

  • Research on preparation of Diphenic Acid from Phenanthrene with peracetic acid. (n.d.). In IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • European Patent Office. (2009). Process for the preparation of diphenic acid. Retrieved from [Link]

  • Google Patents. (1957). Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters.
  • Organic Syntheses. (n.d.). Diphenaldehydic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024). Anthraquinone by oxidation of 9-bromoanthracene. Retrieved from [Link]

  • Meulenberg, R., et al. (1997). Partially oxidized polycyclic aromatic hydrocarbons show an increased bioavailability and biodegradability. FEMS Microbiology Letters, 152(1), 45-49. Retrieved from [Link]

  • Evans, W. C., Fernley, H. N., & Griffiths, E. (1965). Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism. Biochemical Journal, 95(3), 819–831. Retrieved from [Link]

  • Michał, M., et al. (2022). Destruction of anthracene and phenanthrene using PDS/UV, one of advanced oxidation processes in terms of. Global NEST Journal, 24(4), 603-609. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the degradation of PAHs: (a) phenanthrene, (b) anthracene,.... Retrieved from [Link]

  • Scribd. (n.d.). Anthracene vs. Phenanthrene Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Substituted Phenanthrene Compounds

For Researchers, Scientists, and Drug Development Professionals Phenanthrene, a three-ring polycyclic aromatic hydrocarbon, serves as a versatile structural scaffold in medicinal chemistry.[1] Its derivatives, found in v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon, serves as a versatile structural scaffold in medicinal chemistry.[1] Its derivatives, found in various plants and also accessible through modern synthetic methods, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of different substituted phenanthrene compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanisms of Phenanthrene-Induced Cytotoxicity

Phenanthrene derivatives exert their cytotoxic effects against cancer cells through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key cellular processes.

Induction of Apoptosis: A primary mechanism of action for many cytotoxic phenanthrenes is the induction of apoptosis.[3][4] This is often achieved through the intrinsic pathway, which involves the mitochondria. For instance, some phenanthrene compounds have been shown to decrease the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[5] The regulation of the Bcl-2 family of proteins is also crucial. Studies have demonstrated that active phenanthrenes can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell death.[4] The treatment of cancer cells with certain phenanthrene derivatives leads to characteristic apoptotic morphologies, such as cell shrinkage and chromatin condensation.[6]

Cell Cycle Arrest: In addition to apoptosis, some phenanthrene compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[6] Analysis by flow cytometry has revealed that treatment with specific derivatives can cause cells to accumulate in the G0/G1 phase of the cell cycle, thereby halting their division.[6]

Inhibition of Key Signaling Pathways: The anticancer effects of phenanthrenes are also linked to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.[1] For example, some derivatives have been found to inhibit the Src-STAT3 signaling pathway, which is vital for the maintenance of cancer stem cells.[7] Others may interfere with the Akt and MEK/ERK pathways, which are central to cell growth and survival.[4][8]

Structure-Activity Relationship (SAR): How Substituents Influence Cytotoxicity

The cytotoxic potency of phenanthrene compounds is highly dependent on the nature and position of substituents on the phenanthrene core.[9] This structure-activity relationship (SAR) is a key focus of drug development.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a significant role. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, can enhance cytotoxic activity.[9][10] For instance, replacing a methoxy group at the C-3 position with a hydroxyl group has been shown to increase cytotoxicity.[2] Conversely, the effect of electron-withdrawing groups can be more variable, with their contribution to cytotoxicity being highly dependent on their position on the phenanthrene skeleton.[10]

  • The Phenanthrenequinone Moiety: The 1,4-phenanthrenequinone skeleton appears to be particularly favorable for cytotoxic activity when compared to the simple phenanthrene core.[11][12] Compounds like calanquinone A and denbinobin, which are 3-methoxy-1,4-phenanthrenequinones, exhibit significant cytotoxicity against a range of human cancer cell lines.[11][12]

  • Positional Isomerism: The location of substituents is critical. For example, an intramolecular hydrogen bond between a hydroxyl group at C-5 and a carbonyl group at C-4 in 1,4-phenanthrenequinones is thought to contribute to their high potency.[11][12]

  • Side Chains: The addition of side chains, particularly at the C-9 position, can modulate cytotoxic activity. The length and polarity of these side chains are important factors, with a five- or six-carbon distance between a nitrogen atom and a terminal polar group being favorable in some derivatives.[2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of several substituted phenanthrene compounds against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon)0.97 (as µg/mL)[9][10]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial)2.81 (as µg/mL)[9][10]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)0.985[6]
Calanquinone A (5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone)Various0.08 - 0.89 (as µg/mL)[11][12]
Denbinobin (5-hydroxy-3,7-dimethoxy-1,4-phenanthrenequinone)Various0.08 - 1.06 (as µg/mL)[11][12]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Lung)6.1[2]
6-Methoxycoelonin (a dihydrophenanthrene)UACC-62 (Melanoma)2.59[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. Below are detailed protocols for commonly used methods.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenanthrene compounds for a specified duration (e.g., 48 or 72 hours).[2] Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of around 570-590 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add Phenanthrene Compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate caption MTT Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the phenanthrene compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.[4][6]

Apoptosis_Pathway phenanthrene Phenanthrene Compound bax Bax (Pro-apoptotic) phenanthrene->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) phenanthrene->bcl2 Downregulates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria Promotes bcl2->mitochondria Inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis caption Intrinsic Apoptosis Pathway

Caption: Simplified intrinsic apoptosis pathway induced by phenanthrenes.

Conclusion and Future Directions

Substituted phenanthrenes represent a promising class of compounds for the development of novel anticancer agents.[1] Their cytotoxicity is intricately linked to the types and positions of functional groups on the phenanthrene scaffold, with phenanthrenequinones and derivatives bearing hydroxyl and methoxy groups often showing high potency.[10][11][12] The primary mechanisms of action involve the induction of apoptosis via the mitochondrial pathway and the modulation of key cancer-related signaling pathways.[1][4]

Future research should focus on synthesizing novel derivatives to further optimize cytotoxic activity and selectivity for cancer cells. A deeper investigation into their molecular targets and mechanisms of action will be crucial for their clinical translation.[7][14] Combining potent phenanthrene compounds with other chemotherapeutic agents could also be a promising strategy to enhance efficacy and overcome drug resistance.

References

  • Benchchem. (n.d.). Potential Research Applications of Phenanthrene Compounds: An In-depth Technical Guide.
  • Gueddouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cells. Comptes Rendus Chimie, 20(8), 841-849.
  • Reddymasu, S., et al. (2021). Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4-Thiazolidinediones as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 21(9), 1127-1140.
  • Gueddouar, H., et al. (2020). Molecular docking investigation of cytotoxic phenanthrene derivatives. Journal of Molecular Structure, 1220, 128733.
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  • Zhang, Y., et al. (2022). Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. PubMed.

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Validation

Comparative Analysis of Methylated Phenanthrenes on Aryl Hydrocarbon Receptor (AhR) Signaling

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Shift from Pyrogenic to Petrogenic PAHs In environment...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Shift from Pyrogenic to Petrogenic PAHs

In environmental toxicology and pharmacology, polycyclic aromatic hydrocarbons (PAHs) are classically evaluated based on the unsubstituted "parent" compounds (e.g., phenanthrene) typically found in pyrogenic (combustion-derived) sources. However, as a Senior Application Scientist analyzing complex environmental and biological samples, I must emphasize that petrogenic (petroleum-derived) mixtures are heavily dominated by alkylated PAHs [1].

Historically, the toxicological impact of these alkylated variants was underestimated. Recent comparative analyses demonstrate that the addition of a simple methyl group to the phenanthrene core drastically alters its binding affinity and efficacy toward the Aryl Hydrocarbon Receptor (AhR) [2]. AhR is a ligand-activated basic helix-loop-helix transcription factor that acts as a primary cellular xenosensor. Understanding the structure-activity relationship (SAR) of methylated phenanthrenes is critical for drug development professionals assessing off-target toxicities and researchers modeling mixture toxicity.

Mechanistic Overview: The AhR Signaling Cascade

To understand why methylated phenanthrenes exhibit differential potencies, we must first examine the causality of the AhR signaling pathway.

In its unliganded state, AhR resides in the cytosol, stabilized by a chaperone complex (including Hsp90, XAP2, and p23). When a lipophilic ligand—such as a methylated phenanthrene—enters the cell, it binds to the AhR PAS-B domain. This binding triggers a conformational change that exposes a nuclear localization signal. Upon translocating to the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer acts as a functional transcription factor, binding to Xenobiotic Response Elements (XREs) in the DNA promoter regions to drive the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1)[2][3].

While CYP induction is an evolutionary clearance mechanism, the localized oxidation of PAHs by CYP1A1 often generates reactive, genotoxic diol-epoxide metabolites. Therefore, AhR activation is the critical initiating event for both PAH metabolism and downstream toxicity[2].

AhR_Pathway Ligand Methylated Phenanthrene AhR Cytosolic AhR Complex Ligand->AhR Binds to AhR_Ligand Activated AhR-Ligand AhR->AhR_Ligand Conformational Change Nucleus Nucleus Translocation AhR_Ligand->Nucleus Translocates Heterodimer AhR-ARNT Heterodimer Nucleus->Heterodimer Dimerizes with ARNT ARNT Protein ARNT->Heterodimer Binds XRE XRE DNA Promoter Heterodimer->XRE Activates CYP1A1 CYP1A1 / LacZ Transcription XRE->CYP1A1 Induces

Mechanism of AhR activation and downstream gene transcription by methylated phenanthrenes.

Comparative Analysis: Structure-Activity Relationships (SAR)

Experimental data utilizing human AhR bioassays reveals that the position of the methyl substitution dictates the steric fit within the AhR ligand-binding pocket. The variation in dose-response curves confirms that monomethylated phenanthrenes are generally 2 to 5 times more potent than unsubstituted phenanthrene [4].

  • Equatorial Substitutions (1-MP, 2-MP, 3-MP): Methyl groups extending outward along the equatorial plane of the tricyclic ring highly complement the hydrophobic AhR binding pocket, resulting in the highest relative potencies[2].

  • Bay & Back Region Substitutions (4-MP, 9-MP): Methylation in the bay region (C4) or on the back (C9) creates steric hindrance, preventing optimal receptor docking. These derivatives exhibit significantly lower AhR activation efficacy compared to their equatorial counterparts[2].

  • Dimethylation (3,6-DMP): The addition of two methyl groups yields a moderate response, potentially acting as a partial agonist due to altered receptor kinetics[2].

Quantitative Comparison of AhR Activation Potency

The following table summarizes the relative potencies based on half-maximum effective concentrations (EC50) normalized against unsubstituted phenanthrene[2][5].

CompoundSubstitution PositionSteric ProfileRelative Potency vs. PhenanthreneAhR Activation Efficacy
Phenanthrene NonePlanar, unhindered1.0x (Baseline)Weak
1-Methylphenanthrene C1 (Equatorial)Optimal extension~2.5x - 5.0xStrong
2-Methylphenanthrene C2 (Equatorial)Optimal extension~2.5x - 5.0xStrong
3-Methylphenanthrene C3 (Equatorial)Optimal extension~2.5x - 5.0xStrong
4-Methylphenanthrene C4 (Bay Region)Sterically hindered< 1.5xWeak to Moderate
9-Methylphenanthrene C9 (Back Region)Sub-optimal fit< 1.5xWeak to Moderate
3,6-Dimethylphenanthrene C3, C6 (Dual)Bulky~2.0x (Partial Agonist)Moderate

Experimental Methodology: Self-Validating Yeast Bioassay

To generate robust, reproducible data comparing these compounds, researchers utilize a highly specific recombinant yeast reporter assay (YCM3 strain)[2]. This model is selected because Saccharomyces cerevisiae expresses endogenous Hsp70 and Hsp90 chaperones that are structurally homologous to vertebrate chaperones, ensuring the proper folding of the engineered human AhR[2].

Step-by-Step Protocol

This protocol is designed as a self-validating system. By utilizing a galactose-inducible promoter, the expression of the AhR/ARNT complex acts as an internal control—ensuring that reporter activity is strictly dependent on the intentional induction of the receptor machinery.

  • Cell Culture Maintenance: Maintain YCM3 yeast cells (engineered with human AhR, ARNT, and an XRE-driven LacZ reporter plasmid) in a glucose-containing synthetic medium to repress receptor expression.

  • Receptor Induction: Dilute the YCM3 cells into a galactose-based medium to a final absorbance ( A600​ ) of 0.04. The switch from glucose to galactose activates the GAL1,10 promoter, initiating the translation of human AhR and ARNT proteins[2].

  • Ligand Exposure: Plate the cells into 96-well plates (200 µL/well). Spike the wells with varying concentrations of methylated phenanthrenes dissolved in 1% DMSO (solvent control). Include 100 µM phenanthrene as a baseline comparator and 1 µM β -naphthoflavone ( β -NF) as a positive maximum-efficacy control[2].

  • Incubation: Incubate the plates for 18 hours at 30°C. During this window, ligands diffuse into the cells, bind the newly synthesized AhR, heterodimerize with ARNT, and bind the plasmid XREs to drive β -galactosidase (LacZ) expression[2].

  • Colorimetric Quantification: Lyse the cells and introduce a colorimetric substrate (e.g., ONPG). Measure the absorbance to quantify β -galactosidase activity, which is directly proportional to AhR transcriptional activation.

Bioassay_Workflow Step1 1. YCM3 Yeast Culture (Glucose Medium) Step2 2. Receptor Induction (Galactose Medium) Step1->Step2 Switch carbon source to express AhR/ARNT Step3 3. Ligand Exposure (18h at 30°C) Step2->Step3 Add methylated phenanthrenes Step4 4. XRE-LacZ Activation (Intracellular Signaling) Step3->Step4 AhR-ARNT complex binds plasmid XRE Step5 5. Colorimetric Readout (β-galactosidase Assay) Step4->Step5 Quantify receptor activation

Step-by-step workflow of the YCM3 yeast reporter bioassay for AhR activation.

Implications for Toxicology and Drug Development

For drug development professionals and environmental toxicologists, the amplified AhR potency of methylated phenanthrenes has profound implications:

  • Underestimation of Mixture Toxicity: Standard regulatory frameworks historically focus on the 16 EPA priority PAHs, which are primarily unsubstituted. Because petrogenic mixtures contain high ratios of alkylated PAHs, relying solely on parent compounds drastically underestimates the true AhR-mediated toxicity and endocrine-disrupting potential of the mixture[6].

  • Co-Exposure Synergism: Alkylated PAHs can alter the biotransformation kinetics of co-occurring compounds. By strongly inducing CYP1A1, methylated phenanthrenes accelerate the metabolic activation of other inert PAHs into reactive intermediates, leading to synergistic cardiotoxicity and developmental defects[7].

  • Biomarker Development: The distinct AhR activation profiles of equatorial vs. bay-region methylated phenanthrenes provide a structural basis for developing highly specific recombinant antibodies. These antibodies can be utilized as diagnostic biosensors to rapidly detect petrogenic PAH exposure in biological samples[8].

References

  • Sun Y, Miller CA 3rd, Wiese TE, Blake DA. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling. Environ Toxicol Chem. 2014 Oct;33(10):2363-7.[Link]

  • Sørensen L, et al. Substituted Two- to Five-Ring Polycyclic Aromatic Compounds Are Potent Agonists of Atlantic Cod (Gadus morhua) Aryl Hydrocarbon Receptors Ahr1a and Ahr2a. Environ Sci Technol. 2021 Nov;55(21):14746-14757.[Link]

  • Lam MM, et al. Methylated PACs Are More Potent Than Their Parent Compounds: A Study of Aryl Hydrocarbon Receptor–Mediated Activity. Environ Toxicol Chem. 2018;37(5):1409-1419.[Link]

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Comparative

Introduction: Core Building Blocks for Advanced Organic Electronics

An In-Depth Comparative Guide to Phenanthrene and Benzodithiophene in Organic Semiconductors In the realm of organic electronics, the performance of devices such as organic solar cells (OSCs) and organic field-effect tra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Phenanthrene and Benzodithiophene in Organic Semiconductors

In the realm of organic electronics, the performance of devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs) is fundamentally dictated by the molecular architecture of the constituent organic semiconductors. Among the vast library of π-conjugated systems, phenanthrene and benzodithiophene (BDT) have emerged as pivotal building blocks.[1][2] Both offer rigid, planar structures conducive to efficient charge transport, yet their distinct electronic and structural characteristics lead to significant differences in device performance. This guide provides a comprehensive comparison of phenanthrene and BDT, offering insights into their structure-property relationships and performance metrics, supported by experimental data and protocols for researchers and scientists in the field.

Molecular and Electronic Properties: A Tale of Two Cores

The foundation of an organic semiconductor's performance lies in its molecular and electronic properties. Phenanthrene, a polycyclic aromatic hydrocarbon, and benzodithiophene, a sulfur-containing heterocyclic compound, present distinct advantages and challenges in molecular design.

Chemical Structures

Phenanthrene is a three-ring aromatic system, while benzodithiophene consists of a benzene ring fused with two thiophene rings.[1][2] The orientation of the thiophene rings in BDT can lead to different isomers, each with unique electronic properties.

Diagram: Core Chemical Structures

cluster_phenanthrene Phenanthrene cluster_bdt Benzodithiophene (BDT) phenanthrene bdt

Caption: Core chemical structures of Phenanthrene and Benzodithiophene (BDT).

Electronic Properties: HOMO/LUMO Levels and Bandgaps

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection, transport, and the open-circuit voltage (Voc) in OSCs. The energy difference between the HOMO and LUMO levels defines the material's bandgap, which determines its light absorption properties.

Both phenanthrene and BDT allow for tuning of their electronic properties through the strategic addition of electron-donating or electron-withdrawing functional groups. For instance, incorporating imide and cyano groups into a phenanthrene backbone can lower the LUMO energy level, making it a suitable n-type material.[3] Similarly, the electronic properties of BDT can be modified by altering its backbone and side chains.[4][5]

PropertyPhenanthrene DerivativesBenzodithiophene (BDT) Derivatives
HOMO Level -5.45 eV to -5.81 eV[6][7]Generally higher (more electron-rich)
LUMO Level -2.15 eV to -3.84 eV[3][6][7]Tunable with electron-withdrawing groups
Bandgap Tunable, generally widerGenerally narrower, promoting broader light absorption
Structure-Property Relationships: The Impact of Molecular Architecture

The planarity and potential for strong π-π stacking are crucial for efficient charge transport.[8] Phenanthrene's rigid structure promotes strong intermolecular interactions, leading to high charge carrier mobilities in OFETs.[6][9] BDT's fused-ring structure also ensures a high degree of planarity, which is beneficial for charge transport.[10] The symmetric nature of the BDT core simplifies polymerization as it eliminates the need to control for regioregularity.[10]

Performance in Organic Electronic Devices

The ultimate test of an organic semiconductor is its performance in a device. Both phenanthrene and BDT have been successfully incorporated into high-performance OSCs and OFETs.

Organic Solar Cells (OSCs): Powering the Future

In OSCs, the active layer typically consists of a blend of a donor and an acceptor material. BDT-based polymers and small molecules have emerged as exceptional donor materials, achieving power conversion efficiencies (PCEs) approaching 20%.[5] The success of BDT in OSCs can be attributed to its ability to promote favorable film morphology and efficient charge separation when blended with an acceptor.[4][11] For example, a small molecule based on a dialkylthiol-substituted BDT unit achieved a remarkable PCE of 9.95%.[12] While phenanthrene-based materials have also been utilized in OSCs, the reported efficiencies have generally been more modest, with one study on co-polymers achieving a PCE of up to 1.3%.[13] However, recent work using phenanthrene as an additive in a PM6:Y6-based OSC has enabled efficiencies of over 19%.[14]

Organic Field-Effect Transistors (OFETs): The Brains of Flexible Electronics

OFETs require materials with high charge carrier mobility for efficient switching. Phenanthrene derivatives have demonstrated excellent performance in OFETs, with hole mobilities as high as 1.6 cm²/(V·s) and on/off ratios of 10⁸.[6][9] Functionalized phenanthrenes have also shown promising n-channel and ambipolar charge transport characteristics.[9] BDT-based materials have also been investigated for OFET applications. For instance, benzothieno-benzothiophene (BTBT), a related structure, has shown mobilities as high as 19.8 cm² V⁻¹ s⁻¹. Covalent organic frameworks (COFs) based on BDT have been studied for their directional charge transport properties, though the mobilities are currently lower.[15][16]

Device TypePhenanthrene-Based PerformanceBenzodithiophene (BDT)-Based Performance
OSC PCE Up to 1.3% (as primary donor)[13], over 19% (as additive)[14]Near 20%[5]
OFET Mobility Up to 1.6 cm²/(V·s) (hole)[6][9], 0.78 cm²/(V·s) (electron)[9]Up to 19.8 cm² V⁻¹ s⁻¹ (for related BTBT)

Synthesis and Processability: From Molecule to Thin Film

The ease of synthesis and processability are critical factors for the widespread adoption of any new organic semiconductor.

Synthesis

Derivatives of both phenanthrene and BDT are often synthesized using palladium-catalyzed cross-coupling reactions like Stille and Suzuki polycondensation.[13][17] These methods allow for the versatile introduction of various functional groups to tune the material's properties.

Processability

For solution-processed devices, the solubility of the organic semiconductor in common organic solvents is paramount. This is typically achieved by attaching flexible alkyl side chains to the rigid conjugated core. The choice of side chains can significantly impact the material's solubility, film morphology, and ultimately, device performance.[17]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of research findings, standardized experimental protocols are essential.

Fabrication of a Standard Organic Solar Cell

The following is a general protocol for the fabrication of a bulk heterojunction (BHJ) organic solar cell in an inverted architecture.[18][19][20][21]

Diagram: Organic Solar Cell Fabrication Workflow

sub_cleaning Substrate Cleaning (ITO-coated glass) etl_deposition Electron Transport Layer (ETL) Deposition (e.g., ZnO) sub_cleaning->etl_deposition active_layer Active Layer Deposition (Donor:Acceptor Blend) etl_deposition->active_layer htl_deposition Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS) active_layer->htl_deposition cathode_deposition Cathode Deposition (e.g., Ag) htl_deposition->cathode_deposition annealing Annealing cathode_deposition->annealing encapsulation Encapsulation annealing->encapsulation characterization Device Characterization encapsulation->characterization

Caption: A typical workflow for the fabrication of an inverted organic solar cell.

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[21]

  • Electron Transport Layer (ETL) Deposition: An ETL, such as zinc oxide (ZnO), is deposited onto the ITO surface, often by spin-coating a nanoparticle solution.[21]

  • Active Layer Deposition: A solution of the donor and acceptor materials in a suitable organic solvent (e.g., chlorobenzene) is spin-coated on top of the ETL to form the active layer.[19]

  • Hole Transport Layer (HTL) Deposition: An HTL, such as PEDOT:PSS, is then spin-coated on the active layer.[19]

  • Cathode Deposition: A metal cathode, typically silver (Ag) or aluminum (Al), is deposited via thermal evaporation through a shadow mask.[19]

  • Annealing: The completed device is often annealed to optimize the morphology of the active layer.[19]

  • Encapsulation: The device is encapsulated to protect it from oxygen and moisture.[19]

  • Characterization: The device performance is characterized under simulated sunlight (AM 1.5G) to determine its PCE, short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).[18]

Characterization of Organic Semiconductor Thin Films

A variety of techniques are used to characterize the properties of organic semiconductor thin films.[22][23]

  • Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the HOMO and LUMO energy levels of organic semiconductors.[24][25] The onset oxidation and reduction potentials are measured and used to calculate the energy levels.[26][27]

  • UV-Vis Spectroscopy: This technique is used to measure the light absorption properties of the thin film and to determine its optical bandgap.[22]

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques are used to probe the surface morphology and phase separation in the active layer.[22]

  • X-ray Diffraction (XRD): XRD is used to investigate the crystallinity and molecular packing of the organic semiconductor in the thin film.[22]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and study molecular orientation in thin films.[28]

Conclusion and Future Outlook

Both phenanthrene and benzodithiophene are powerful building blocks for the creation of high-performance organic semiconductors. BDT has, to date, demonstrated superior performance in organic solar cells, with certified efficiencies rivaling those of some inorganic technologies.[5][11][12] This is largely due to its favorable electronic properties and its ability to promote desirable morphologies in bulk heterojunction blends.[29] Phenanthrene, on the other hand, has shown exceptional promise in organic field-effect transistors, exhibiting high charge carrier mobilities.[6][9]

The future of organic electronics will likely involve the synergistic use of these and other novel building blocks. The development of new synthetic methodologies will enable even finer control over the electronic and physical properties of these materials. Furthermore, the integration of machine learning and high-throughput screening is poised to accelerate the discovery and optimization of new organic semiconductors for a wide range of applications.[30][31] As our understanding of the intricate interplay between molecular structure, thin-film morphology, and device performance deepens, we can expect to see continued improvements in the efficiency and stability of organic electronic devices, paving the way for their widespread commercialization.

References

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